1,1,1-Trifluoro-2-iodoethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluoro-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUFQLNMRAACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188810 | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-83-3 | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trifluoro-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoroiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-IODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA0J38WE9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"1,1,1-Trifluoro-2-iodoethane physical properties"
An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoro-2-iodoethane
Introduction
This compound, identified by the CAS Number 353-83-3, is a halogenated organic compound with the chemical formula C2H2F3I.[1] Also known by synonyms such as 2-Iodo-1,1,1-trifluoroethane and 2,2,2-Trifluoroethyl iodide, this compound is a significant intermediate in organic synthesis and pharmaceutical development.[1][2] Its unique molecular structure, featuring a trifluoromethyl group (-CF3) and an iodine atom, imparts distinctive physical and chemical properties that are crucial for its application.[1][3] In the pharmaceutical industry, for instance, the incorporation of fluorinated moieties into drug candidates can enhance metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed for researchers, scientists, and professionals in drug development.
Chemical Identity
-
IUPAC Name : this compound[4]
-
SMILES String : FC(F)(F)CI[5]
-
InChI Key : RKOUFQLNMRAACI-UHFFFAOYSA-N[5]
Core Physical Properties
At room temperature, this compound is a liquid.[1][5] It is characterized as a clear, colorless to light yellow or pink liquid, with its hue potentially shifting due to exposure to light or the presence of impurities.[1][2][6] Like many volatile halogenated compounds, it may possess a sweet odor.[7]
The physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Notes and Conditions |
| Boiling Point | 53-55 °C | At atmospheric pressure.[1][2] |
| 54.8 °C | (lit.)[5][8] | |
| Density | 2.115 to 2.130 g/mL | at 25 °C[2] |
| 2.13 g/mL | at 25 °C (lit.)[1][5] | |
| 2.16 g/mL | Specific Gravity (20/20)[9] | |
| Refractive Index | 1.401 | n20/D (lit.)[1][5] |
| 1.4000 to 1.4020 | at 20°C, 589 nm[10] | |
| Vapor Pressure | 3.96 psi | at 20 °C[5] |
| Solubility | Insoluble in water. | Soluble in alcohol and ether.[2][6] |
| Appearance | Clear pale yellow to red colored liquid. | [2][6] |
| Colorless to Light yellow clear liquid. | [9] | |
| Purity (Assay) | Not less than 98% | By Gas Chromatography (GC).[2] |
| min. 99.0% | By Gas Chromatography (GC).[5][9] | |
| Storage Temperature | 2-8°C | Recommended.[5][11] |
| Stabilizer | Contains copper as a stabilizer. | [5] |
Molecular Structure and Property Relationships
The physical characteristics of this compound are a direct consequence of its molecular structure. The presence of both highly electronegative fluorine atoms and a large, polarizable iodine atom creates a molecule with significant polarity and a high molecular mass, which in turn dictates its intermolecular forces and bulk properties.
Experimental Protocols for Property Determination
While specific experimental protocols from the literature for this compound are not detailed in the provided search results, standard methodologies for determining the physical properties of liquid haloalkanes are well-established.
1. Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the liquid boils and condenses steadily) is recorded as the boiling point. For volatile compounds, a micro-boiling point apparatus can be used.
2. Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the liquid is determined at a constant temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.
3. Refractive Index Measurement: The refractive index is measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale, with temperature control being critical (typically at 20 °C).
4. Purity Assay (Gas Chromatography - GC): The purity of this compound is commonly assessed by gas chromatography.[2][9] A small sample is vaporized and passed through a chromatographic column. The components are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the amount of each component, and the purity is expressed as the area percentage of the main peak.
The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound.
Spectral Information
Beyond the core physical properties, spectral data is essential for the structural confirmation and identification of this compound. Publicly available databases contain spectral information for this compound, including:
-
Nuclear Magnetic Resonance (NMR) Spectra : ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[4][12]
-
Infrared (IR) Spectroscopy : FTIR and vapor-phase IR spectra provide information about the functional groups and bond vibrations within the molecule.[4][13]
-
Mass Spectrometry (MS) : Electron ionization mass spectra are available, showing the fragmentation pattern of the molecule, which is useful for confirming its molecular weight and structure.[4][13]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][8][14]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][14]
-
Precautionary Measures : Standard precautions include avoiding inhalation of vapors, washing skin thoroughly after handling, and using the substance only in well-ventilated areas.[11] Personal protective equipment (PPE), such as gloves and eye shields, is mandatory.[14][15]
-
Storage : The compound should be stored in a tightly closed container in a cool, well-ventilated place, with a recommended storage temperature of 2-8°C.[5][11] It is classified as a combustible liquid.[14] Some commercial formulations contain copper as a stabilizer.[5]
References
- 1. innospk.com [innospk.com]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. CAS 353-83-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Iodo-1 1 1 Trifluoroethane, 2-Iodo-1,1,1-Trifluoroethane-353-83-3, 2 2 2-trifluoroethyl iodide , 2,2,2- TRIFLUORO ETHYL IODIDE suppliers in India. [sodiumiodide.net]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. chembk.com [chembk.com]
- 9. This compound | 353-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 2-Iodo-1,1,1-trifluoroethane, 99% 50 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound 99 353-83-3 [sigmaaldrich.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
"1,1,1-Trifluoro-2-iodoethane chemical structure and CAS number 353-83-3"
An In-depth Technical Guide to 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified by CAS number 353-83-3, is a pivotal halogenated hydrocarbon in modern organic synthesis. Its unique chemical structure, featuring a stable trifluoromethyl group adjacent to a reactive carbon-iodine bond, renders it an essential reagent for introducing the 2,2,2-trifluoroethyl moiety into a wide range of organic molecules.[1][2] This modification is of paramount importance in the pharmaceutical and agrochemical industries, as the incorporation of fluorine can significantly enhance a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role as a versatile building block in synthetic chemistry.
Chemical Structure and Identification
This compound is a two-carbon ethane (B1197151) backbone substituted with three fluorine atoms on one carbon and an iodine atom on the other.[5] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which influences the reactivity of the adjacent C-I bond.[1] The iodine atom serves as an excellent leaving group in nucleophilic substitution and a key component in various metal-catalyzed cross-coupling reactions.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 353-83-3[6] |
| Molecular Formula | C₂H₂F₃I[6] |
| Molecular Weight | 209.94 g/mol [6] |
| IUPAC Name | This compound[3] |
| Synonyms | 2,2,2-Trifluoroethyl iodide, 2-Iodo-1,1,1-trifluoroethane, Trifluoroethyl iodide[6][7] |
| InChI | InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2[7] |
| InChIKey | RKOUFQLNMRAACI-UHFFFAOYSA-N[7] |
| SMILES | C(C(F)(F)F)I[5] |
| EC Number | 206-541-0[8] |
| Beilstein/REAXYS | 1733201[8] |
Physicochemical and Spectroscopic Properties
At room temperature, this compound is a clear, colorless to pink liquid with moderate volatility.[9] Its high density is characteristic of iodinated organic compounds.[7] It is sensitive to light and is often stored with a copper stabilizer.[7]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Clear colorless to pink liquid[9] |
| Boiling Point | 54.8 °C (lit.)[7] |
| Density | 2.13 g/mL at 25 °C (lit.)[7] |
| Refractive Index (n20/D) | 1.401 (lit.)[7] |
| Vapor Pressure | 3.96 psi (20 °C)[7] |
| Storage Temperature | 2-8°C[7] |
| Solubility | Insoluble in water[9] |
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Description of Key Features |
| ¹H NMR | The proton NMR spectrum shows a single signal for the two protons of the -CH₂- group. This signal appears as a quartet due to coupling with the three adjacent fluorine atoms (J-coupling).[10] |
| ¹³C NMR | The carbon NMR spectrum displays two signals. The carbon of the -CH₂I group and the carbon of the -CF₃ group, each with characteristic splitting patterns due to C-F coupling.[3] |
| ¹⁹F NMR | The fluorine NMR spectrum exhibits a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the two adjacent protons. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns include the loss of the iodine atom, resulting in a peak at m/z 83 (CF₃CH₂⁺), and a prominent peak for the iodine cation at m/z 127.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands. Strong C-F stretching vibrations are observed in the 1100-1300 cm⁻¹ region. C-H stretching vibrations appear around 2900-3000 cm⁻¹. The C-I stretching vibration is found in the fingerprint region at lower wavenumbers, typically around 500-600 cm⁻¹.[3][11] |
Synthesis Methodologies
The industrial production of this compound is primarily achieved through two main pathways, starting from readily available fluorinated precursors.
References
- 1. This compound | 353-83-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 353-83-3 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. This compound 99 353-83-3 [sigmaaldrich.com]
- 8. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]
- 11. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Synthesis and Preparation of 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) is a critical building block in organic synthesis, particularly for the introduction of the trifluoroethyl moiety (-CH₂CF₃) into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of this compound, including detailed experimental protocols, quantitative data analysis, and workflow visualizations. The primary methods discussed are the halogen exchange reaction from 2,2,2-trifluoroethyl precursors and the direct iodination of 1,1,1-trifluoroethane (B1214931).
Introduction
The incorporation of fluorine into drug candidates and functional materials is a widely adopted strategy to enhance their chemical and physiological properties. The trifluoroethyl group, in particular, has emerged as a valuable substituent. This compound is a key reagent for introducing this group, serving as a versatile intermediate in nucleophilic substitution and radical reactions.[1][2] This guide details the most common and effective methods for its laboratory-scale synthesis.
Synthetic Methodologies
Two primary strategies dominate the synthesis of this compound: halogen exchange reactions and direct iodination. A third, less common approach involves photochemical methods.
Halogen Exchange via the Finkelstein Reaction
The Finkelstein reaction, a classic Sₙ2 process, is a highly effective method for preparing alkyl iodides.[3][4][5] In the context of this compound synthesis, this involves the substitution of a good leaving group, such as a tosylate, from a 2,2,2-trifluoroethyl precursor with an iodide ion. This multi-step approach typically begins with the readily available 2,2,2-trifluoroethanol (B45653).
Logical Workflow for Halogen Exchange Synthesis
Caption: Workflow for the synthesis of this compound via halogen exchange.
Experimental Protocol: Two-Step Synthesis from 2,2,2-Trifluoroethanol
Step 1: Synthesis of 2,2,2-Trifluoroethyl Tosylate
-
To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl tosylate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound (Finkelstein Reaction)
-
Dissolve the crude 2,2,2-trifluoroethyl tosylate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 - 2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The precipitation of sodium tosylate drives the reaction to completion.[6]
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purify the crude product by distillation to obtain pure this compound.
| Reagent/Product | Molar Mass ( g/mol ) | Starting Quantity (moles) | Yield (%) | Purity (%) |
| 2,2,2-Trifluoroethanol | 100.04 | 1.0 | - | >99 |
| 2,2,2-Trifluoroethyl Tosylate | 254.21 | - | ~95 (crude) | - |
| This compound | 209.94 | - | 80-90 (from tosylate) | >99 |
Table 1: Quantitative data for the two-step synthesis of this compound.
Direct Iodination of 1,1,1-Trifluoroethane
A more direct route to this compound involves the direct halogenation of 1,1,1-trifluoroethane with iodine.[1][7] This method often requires the use of a catalyst to facilitate the C-H bond activation and subsequent iodination.
Experimental Workflow for Direct Iodination
Caption: General workflow for the direct iodination of 1,1,1-trifluoroethane.
Experimental Protocol: Catalytic Direct Iodination
Note: This is a general procedure and specific catalysts and conditions can vary and are often proprietary.
-
A high-pressure reactor is charged with a suitable catalyst (e.g., a metal salt on a support).[8]
-
The reactor is sealed and purged with an inert gas.
-
Iodine is introduced into the reactor.
-
1,1,1-Trifluoroethane is then introduced into the reactor to the desired pressure.
-
The reactor is heated to the target temperature (typically in the range of 150-300 °C) and the reaction is allowed to proceed for several hours.
-
After cooling and venting the reactor, the crude product is collected.
-
Purification is typically achieved through washing with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine, followed by fractional distillation.
| Reactant/Product | Molar Mass ( g/mol ) | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
| 1,1,1-Trifluoroethane | 84.04 | Varies | 150-300 | Varies | Moderate | >98 |
| Iodine | 253.81 | |||||
| This compound | 209.94 |
Table 2: Typical reaction parameters and outcomes for the direct iodination of 1,1,1-trifluoroethane.
Photochemical Synthesis
The synthesis of this compound can also be achieved through photochemical methods, which involve the radical-initiated iodination of 1,1,1-trifluoroethane. This approach often utilizes a light source to generate iodine radicals, which then react with the substrate.
Experimental Protocol: Photochemical Iodination
-
A quartz reaction vessel is charged with 1,1,1-trifluoroethane and iodine.
-
The vessel is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the excess iodine is removed by washing with a sodium thiosulfate solution.
-
The organic product is then purified by distillation.
| Reactant/Product | Molar Mass ( g/mol ) | Light Source | Temperature (°C) | Yield (%) | Purity (%) |
| 1,1,1-Trifluoroethane | 84.04 | UV Lamp | 25-100 | Variable | >97 |
| Iodine | 253.81 | ||||
| This compound | 209.94 |
Table 3: General conditions and results for the photochemical synthesis of this compound.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, while MS provides information about its molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-F and C-I bonds.[9]
Commercial grades of this compound are typically available with purities of 99% or higher.[10][11]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is an irritant to the skin, eyes, and respiratory system.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice of method often depends on the available starting materials, desired scale, and equipment. The two-step halogen exchange from 2,2,2-trifluoroethanol via a tosylate intermediate is a reliable and high-yielding laboratory-scale method. Direct iodination of 1,1,1-trifluoroethane offers a more atom-economical approach but may require specialized high-pressure equipment. Photochemical methods provide an alternative, often under milder conditions. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and utilize this important fluorinated building block in their work.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 353-83-3 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Buy this compound | 353-83-3 [smolecule.com]
- 8. WO2006086057A2 - Direct one-step synthesis of trifluoromethyl iodide - Google Patents [patents.google.com]
- 9. This compound | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
An In-Depth Technical Guide to the NMR Spectroscopic Data of 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I). This document collates available quantitative data, details experimental protocols for the acquisition of such data, and presents visual aids to understand the structural relationships and experimental workflows.
Spectroscopic Data Summary
The following tables summarize the reported NMR spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of this important fluorinated building block in organic synthesis.
¹H NMR Data
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 3.560 | Quartet (q) | ³J(H-F) = 9.69 | -CH₂- |
Table 1: ¹H NMR spectroscopic data for this compound. Data sourced from ChemicalBook.[1][2]
¹³C NMR Data
While spectral data for ¹³C NMR of this compound is indicated to be available in databases such as SpectraBase and ChemicalBook, specific, publicly available quantitative data for chemical shifts and coupling constants are not readily found in the immediate literature.[3][4][5] Generally, for analogous iodoalkanes, the carbon atom attached to the iodine shows a significant chemical shift.[6] For fluorinated carbons, large C-F coupling constants are expected.
¹⁹F NMR Data
Specific experimental ¹⁹F NMR data for this compound, including chemical shift and coupling constants, is not explicitly available in the reviewed public literature. However, based on typical chemical shift ranges for trifluoromethyl (-CF₃) groups, the signal is expected to appear in a characteristic region of the ¹⁹F NMR spectrum.[7][8]
Experimental Protocols
The acquisition of high-quality NMR spectra for fluorinated compounds like this compound requires specific experimental considerations.
Sample Preparation:
-
Solvent Selection: A deuterated solvent that dissolves the sample and is chemically inert is chosen. Chloroform-d (CDCl₃) is a common choice.
-
Concentration: A concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically used for ¹H and ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0 ppm. For ¹⁹F NMR, an external or internal standard such as trifluorotoluene or CFCl₃ is used.
NMR Instrument Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra.
-
Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of fluorine.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a relatively low number of scans is often sufficient.
-
Visualizations
Spin-Spin Coupling in this compound
The following diagram illustrates the key spin-spin coupling interaction in the this compound molecule, which gives rise to the observed multiplicities in the NMR spectra.
Caption: Coupling between ¹H and ¹⁹F nuclei.
General Workflow for NMR Data Acquisition and Analysis
This diagram outlines the typical workflow for obtaining and interpreting NMR spectroscopic data for a chemical compound.
Caption: From sample to structure.
References
- 1. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Iodo-1,1,1-trifluoroethane(353-83-3) 13C NMR spectrum [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Trifluoroethyl Moiety in Modern Drug Discovery: An In-depth Technical Guide to the Applications of 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the trifluoroethyl group (-CH2CF3) has garnered significant attention for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity.[][2] A key reagent enabling the introduction of this valuable functional group is 1,1,1-Trifluoro-2-iodoethane (CF3CH2I), a versatile and reactive building block.[3] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing key synthetic methodologies, quantitative data, and the impact of the trifluoroethyl group on biological targets and signaling pathways.
Synthetic Applications of this compound
This compound serves as a primary source of the trifluoroethyl group in a variety of organic transformations. Its utility stems from the polarized C-I bond, which facilitates both nucleophilic substitution and radical-based reactions. Key synthetic strategies are outlined below.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a robust and versatile method for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in several palladium-catalyzed reactions for the synthesis of trifluoroethylated aromatic and acetylenic compounds.
Trifluoroethylation of Arylboronic Acids: A significant application is the Suzuki-Miyaura-type cross-coupling with arylboronic acids and their esters. These reactions typically proceed under mild conditions and exhibit broad functional group tolerance, providing access to a wide array of trifluoroethylarenes with good to excellent yields.[4][5][6]
Trifluoroethylation of Terminal Alkynes: The Sonogashira-type coupling of this compound with terminal alkynes provides a direct route to trifluoroethylated acetylenes. This method is compatible with a range of functional groups, making it a valuable tool for the synthesis of complex molecules.[7]
Table 1: Palladium-Catalyzed Trifluoroethylation Reactions with this compound
| Substrate Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic Acids | Pd₂(dba)₃ | K₃PO₄ | CH₃CN | Room Temp | up to 82 | [5][6] |
| Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | up to 92 | [4] |
| Arylboronic Esters | [Pd(dppf)Cl₂] | K₃PO₄ | Toluene/H₂O | 100 | 83 | [4] |
| Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | Good to Excellent | [7] |
Copper-Catalyzed Trifluoroethylation
Copper-catalyzed reactions provide a cost-effective and efficient alternative for the trifluoroethylation of various substrates. These methods are particularly useful for the synthesis of trifluoroethyl-substituted heterocycles and trifluoroethylarenes.[8][9][10][11]
Synthesis of Trifluoroethyl-Substituted Benzofused Heterocycles: A notable application is the one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans and indoles. These reactions proceed with moderate to excellent yields and demonstrate the utility of copper catalysis in constructing complex heterocyclic scaffolds.[10]
Table 2: Copper-Catalyzed Trifluoroethylation Reactions
| Substrate Type | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Salicylaldehyde p-tosylhydrazones | CuCl | DBU | DMF | 100 | up to 93 | [10] |
| Aryl Halides (with S₈) | CuI | DMSO | 120 | Good to Excellent | [8] |
Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for radical-based transformations under mild conditions. This compound is an effective precursor for the trifluoroethyl radical (•CH₂CF₃), which can then be used to functionalize alkenes.[12][13][14][15]
Difunctionalization of Alkenes: This strategy allows for the concomitant introduction of a trifluoroethyl group and another functional group across a double bond, providing rapid access to complex molecular architectures.[13]
Table 3: Photoredox-Catalyzed Trifluoroethylation of Alkenes
| Alkene Substrate | Photocatalyst | Additive | Solvent | Yield (%) | Reference |
| Styrenes | fac-[Ir(ppy)₃] | Hantzsch Ester | CH₃CN | Moderate to High | [14] |
| Alkenes | Ru(bpy)₃Cl₂ | DCE | 40 | [16] |
Synthesis of Other Fluorinated Building Blocks
Beyond direct trifluoroethylation, this compound is a valuable precursor for other fluorinated synthons. A notable example is the synthesis of 1,1-difluoroallenes, which are versatile intermediates for the preparation of various fluorinated molecules.[17]
Table 4: Synthesis of 1,1-Difluoroallenes
| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aldehyde/Ketone | 1) this compound, LDA; 2) Ac₂O | THF | -93 to 0 | Good | [17] |
| 3,3-Difluoro-2-iodoallylic acetate (B1210297) | Zn | DMF | Room Temp | 86 | [17] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids
Materials:
-
Arylboronic acid (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
To an oven-dried Schlenk tube, add the arylboronic acid, Pd₂(dba)₃, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous acetonitrile via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoroethylated arene.
Impact on Medicinal Chemistry and Drug Design
The introduction of a trifluoroethyl group can significantly enhance the therapeutic potential of a drug candidate.
Enhancement of Pharmacokinetic Properties
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethyl group are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved bioavailability and less frequent dosing.[][2]
-
Lipophilicity: The trifluoroethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.[18][19]
Modulation of Biological Activity
The trifluoroethyl group can influence the binding affinity and selectivity of a drug for its biological target. Its electron-withdrawing nature and steric bulk can lead to more favorable interactions within the binding pocket of an enzyme or receptor.[18][20]
Table 5: Biological Activity of Trifluoroethyl-Containing Compounds
| Compound Class | Target | Key Findings | Reference |
| Kinase Inhibitors | Abl, Kit | Analogues of nilotinib (B1678881) with a trifluoromethyl group showed potent inhibitory activity. The trifluoromethyl group was found to be important for binding to the Abl kinase. | [20] |
| Antiviral Agents | Various Viruses | Trifluoromethylated sesquiterpenoids have demonstrated notable antiviral properties. | [8] |
Trifluoroethylated Compounds in Signaling Pathways
Many modern therapeutics, particularly in oncology, function by inhibiting specific signaling pathways that are dysregulated in disease states. The trifluoroethyl group is a common feature in many kinase inhibitors that target these pathways.
Targeting the EGFR and PI3K/Akt/mTOR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways are critical for cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.[][21][22][23][24][25][26][27][28][29][30][31] Small molecule kinase inhibitors, often containing trifluoroethyl or trifluoromethyl groups, are designed to block the ATP-binding site of kinases within these pathways, thereby inhibiting their function and downstream signaling.
References
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. innospk.com [innospk.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed trifluoroethylation of terminal alkynes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed Synthesis of Trifluoroethylarenes from Benzylic Bromodifluoroacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buy this compound | 353-83-3 [smolecule.com]
- 16. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 22. mdpi.com [mdpi.com]
- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 26. Design, synthesis, and biological evaluation of new B-RafV600E kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Palladium-catalyzed selective defluorinative arylation for the efficient stereospecific synthesis of (E)-β-fluoroacrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 28. drugs.com [drugs.com]
- 29. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
The Strategic Integration of 1,1,1-Trifluoro-2-iodoethane in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated moieties into agrochemical candidates is a proven strategy for enhancing their efficacy, metabolic stability, and overall performance. Among the various fluorinating agents, 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) has emerged as a versatile and potent reagent for the introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) group. This technical guide provides an in-depth analysis of the application of this compound in the synthesis of modern agrochemicals, presenting key reaction methodologies, quantitative data, and detailed experimental protocols to support researchers in this dynamic field.
Core Applications in Agrochemical Synthesis
This compound is primarily utilized as a trifluoroethylating agent, enabling the incorporation of the -CH₂CF₃ group into a wide range of molecular scaffolds. This moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. The principal applications in agrochemical synthesis involve the formation of carbon-heteroatom bonds, leading to the creation of trifluoroethyl ethers, thioethers, and N-trifluoroethylated compounds, which are key structural motifs in various pesticides.
S-Trifluoroethylation for Acaricide Development
A notable application of this compound is in the synthesis of acaricides, as exemplified by the development of novel phenylpiperazine derivatives. The introduction of a 2,2,2-trifluoroethylthio group has been shown to be a critical component for the biological activity of these compounds.
A key synthetic step involves the S-alkylation of a substituted benzenethiol (B1682325) with this compound. This reaction proceeds readily to afford the corresponding 2,2,2-trifluoroethyl thioether, a crucial intermediate in the synthesis of the final acaricidal product.[1]
Table 1: Synthesis of a Phenylpiperazine Acaricide Intermediate via S-Trifluoroethylation [1]
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-fluoro-5-amino-2-methylbenzenethiol | This compound | 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline | S-alkylation |
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic strategies. The following section provides a representative experimental protocol for the S-trifluoroethylation reaction in the synthesis of an acaricide intermediate.
Synthesis of 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline[1]
Experimental Protocol:
A solution of 4-fluoro-5-amino-2-methylbenzenethiol is reacted with 2,2,2-trifluoroethyl iodide to yield 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline. This intermediate is then further functionalized to produce the final phenylpiperazine acaricide. The reaction of the benzenethiol derivative with 2,2,2-trifluoroethyl iodide is a key step in this synthesis.[1]
Reaction Pathways and Workflows
Visualizing the synthetic routes and reaction mechanisms is essential for understanding the logical flow of the chemical transformations. The following diagrams, generated using the DOT language, illustrate key processes in the application of this compound.
Conclusion
This compound stands out as a critical building block in the design and synthesis of next-generation agrochemicals. Its ability to efficiently introduce the 2,2,2-trifluoroethyl moiety into diverse molecular architectures provides a powerful tool for medicinal chemists to enhance the biological activity and pharmacokinetic properties of new pesticide candidates. The methodologies and data presented in this guide underscore the strategic importance of this reagent and offer a solid foundation for further research and development in the field of agrochemical synthesis.
References
An In-depth Technical Guide to the Safety and Handling of 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,1,1-Trifluoro-2-iodoethane (CAS No. 353-83-3), a critical reagent in organic synthesis and pharmaceutical development. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing potential health and environmental risks.
Chemical and Physical Properties
This compound is a colorless to light red liquid.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₃I | [3][4] |
| Molecular Weight | 209.94 g/mol | [4][5] |
| Appearance | Clear, colorless to light red liquid | [1][2] |
| Boiling Point | 54.8 °C | [4] |
| Density | 2.13 g/mL at 25 °C | [4] |
| Vapor Pressure | 272.9 hPa at 20 °C; 1005.0 hPa at 55 °C | [2] |
| Flash Point | 53-55 °C | [2] |
| Refractive Index | n20/D 1.401 | [4] |
| Stability | Chemically stable under standard ambient conditions.[1] Contains copper as a stabilizer.[4] | [1][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Toxicology
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1][6] No specific LD50 or LC50 data are currently available.[2] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation upon exposure.[1][5]
Occupational Exposure Limits
There are no specific occupational exposure limits established for this compound by major regulatory bodies like OSHA.[1] For halogenated anesthetic gases, which share structural similarities, NIOSH recommends a ceiling limit of 2 ppm (15 mg/m3) over one hour.[7]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure.
| Precaution | Details |
| Ventilation | Use only outdoors or in a well-ventilated area.[1][6] Ensure eyewash stations and safety showers are close to the workstation.[6] |
| Personal Hygiene | Wash hands and face thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[9] |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][2] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[2] Wear protective clothing to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[9] Use a dust mask type N95 (US) for vapors or mists.[4] |
Storage and Disposal
| Procedure | Details |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1] Recommended storage temperature is 2 - 8 °C.[1][2] Store locked up.[1] Keep away from strong oxidizing agents.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] Do not let the product enter drains.[1] |
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth.[8] Immediately make the victim drink water (two glasses at most).[1] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[8] |
Fire and Explosion Hazards
This compound is a combustible liquid.[1]
| Hazard | Details |
| Flash Point | 53-55 °C[2] |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |
| Hazardous Combustion Products | Carbon oxides, Hydrogen fluoride, Hydrogen iodide.[1][2] |
| Firefighting Instructions | Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
| Step | Action |
| Personal Precautions | Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1] |
| Methods for Cleaning Up | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6] |
Experimental Protocols for Toxicity Assessment
While specific toxicity data for this compound is limited, the following OECD guidelines describe the standardized methods for assessing the acute toxicity of chemicals.
Acute Oral Toxicity - OECD Guidelines 420, 423, and 425
These guidelines provide three distinct methods for determining the acute oral toxicity of a substance.[1]
-
Objective: To determine the LD50 (the dose that is lethal to 50% of the test animals) and to identify doses that cause overt toxicity.
-
Test Animals: Typically rats or mice.
-
Procedure (General): The test substance is administered orally by gavage to fasted animals.[1]
-
OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The dose for the next animal is adjusted up or down based on the outcome for the previously dosed animal.
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure where three animals are used at each step. The starting dose is selected from a series of predefined dose levels. The outcome (mortality or survival) determines whether a higher or lower dose is tested next.
-
OECD 425 (Up-and-Down Procedure): A sequential dosing method where the dose for each subsequent animal is adjusted up or down by a constant factor depending on the previous outcome. This method is designed to estimate the LD50 with a smaller number of animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[9] A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity - OECD Guideline 402
This guideline details the procedure for assessing acute toxicity following dermal application.
-
Objective: To determine the dermal LD50 and identify signs of toxicity.
-
Test Animals: Typically rats, rabbits, or guinea pigs.
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact with an occlusive dressing for 24 hours.[10][11] A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[10]
-
Observations: Animals are observed for signs of toxicity and skin reactions at the application site for 14 days.[10] Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.[10]
Acute Inhalation Toxicity - OECD Guideline 403
This guideline describes the method for evaluating toxicity from inhalation exposure.
-
Objective: To determine the LC50 (the concentration in air that is lethal to 50% of the test animals) and to assess local and systemic toxic effects.[2]
-
Test Animals: Typically rats.
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.[2][4] A range-finding study is followed by a main study with multiple concentration groups.
-
Observations: Animals are monitored for clinical signs of toxicity during and after exposure for a 14-day observation period.[2] Body weights are recorded, and a full necropsy is performed on all animals.[4]
Skin Irritation/Corrosion - OECD Guideline 439 (In Vitro)
This in vitro method uses reconstructed human epidermis (RhE) models to assess skin irritation potential.
-
Objective: To identify substances that are irritant to the skin.
-
Method: A small amount of the test substance is applied topically to the surface of the RhE tissue. After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[12]
Eye Irritation/Serious Eye Damage - OECD Guideline 492 (In Vitro)
This in vitro test uses reconstructed human cornea-like epithelium (RhCE) to predict eye irritation potential.
-
Objective: To identify substances that can cause serious eye damage or eye irritation.
-
Method: The test substance is applied to the surface of the RhCE tissue. After exposure, the tissue is rinsed and incubated.
-
Endpoint: Similar to the skin irritation test, cell viability is measured. A significant decrease in viability suggests the potential for eye irritation or damage.
Mandatory Visualizations
Logical Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
Exposure Routes and Potential Health Effects
Caption: Relationship between exposure routes and health effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. iivs.org [iivs.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 1,1,1-trifluoro-2-iodoethane with various organic substrates. The introduction of the 2,2,2-trifluoroethyl group (-CH₂CF₃) is of significant interest in medicinal and agricultural chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] This document outlines two key palladium-catalyzed methodologies: the coupling with organoboronic acids/esters (Suzuki-Miyaura type) and the coupling with terminal alkynes (Sonogashira type), utilizing the readily available and cost-effective reagent this compound (CF₃CH₂I).[4][5][6]
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions with this compound generally follow a catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the palladium-catalyzed trifluoroethylation.
Trifluoroethylation of Arylboronic Acids and Esters
This protocol facilitates the formation of a C(sp²)-CH₂CF₃ bond, providing an efficient route to (2,2,2-trifluoroethyl)arenes. The method is notable for its mild reaction conditions and tolerance of various functional groups.[4]
Data Presentation
Table 1: Reaction Conditions and Yields for the Trifluoroethylation of Arylboronic Acids. [4]
| Entry | Arylboronic Acid (Ar) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Biphenyl | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 81 |
| 2 | 4-PhOC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| 3 | 4-MeC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 72 |
| 4 | 4-MeOC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 68 |
| 5 | 3-MeOC₆H₄ | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 71 |
| 6 | 2-Naphthyl | Pd(OAc)₂ (5) | SPhos (17) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 78 |
Note: This table presents a selection of representative data. For a more comprehensive substrate scope, refer to the original literature.[4]
Experimental Protocol
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Arylboronic acid or ester
-
This compound (CF₃CH₂I)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (deionized)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the arylboronic acid (0.4 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 5 mol%), SPhos (0.068 mmol, 17 mol%), and Cs₂CO₃ (1.6 mmol, 4.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (3 mL) and water (133 μL) to the Schlenk tube.
-
Substrate Addition: Add this compound (0.8 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the trifluoroethylation of arylboronic acids.
Trifluoroethylation of Terminal Alkynes
This protocol describes an efficient method for the formation of a C(sp)-CH₂CF₃ bond, yielding trifluoroethylated alkynes. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[6]
Data Presentation
Table 2: Reaction Conditions and Yields for the Trifluoroethylation of Terminal Alkynes. [6]
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene (B28343) | 60 | 24 | 92 |
| 2 | 4-Tolylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 95 |
| 3 | 4-Methoxyphenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 91 |
| 4 | 4-Chlorophenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 85 |
| 5 | 1-Ethynyl-4-nitrobenzene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 78 |
| 6 | 1-Octyne | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 60 | 24 | 75 |
Note: This table presents a selection of representative data. For a more comprehensive substrate scope, refer to the original literature.[6]
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Terminal alkyne
-
This compound (CF₃CH₂I)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.025 mmol, 5 mol%), XPhos (0.05 mmol, 10 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv) to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous toluene (2 mL) to the tube, followed by the terminal alkyne (0.5 mmol, 1.0 equiv).
-
Substrate Addition: Add this compound (1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture at 60 °C for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Safety Precautions
-
This compound is a volatile and potentially harmful chemical. Handle it in a well-ventilated fume hood.
-
Palladium catalysts and phosphine (B1218219) ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Experimental Conditions for Trifluoroethylation of Arylboronic Acids
For researchers, scientists, and drug development professionals, this document provides detailed experimental conditions, protocols, and data for the trifluoroethylation of arylboronic acids. The following sections summarize key methodologies, present quantitative data in tabular format for easy comparison, and offer step-by-step protocols for reproducible experimental setup.
Palladium-Catalyzed Trifluoroethylation
A notable method for the trifluoroethylation of arylboronic acids involves a palladium-catalyzed reaction using aryl(2,2,2-trifluoroethyl)iodonium triflates as the trifluoroethyl source.[1][2][3][4] This approach allows for the formation of trifluoroethyl arenes under mild conditions. The reaction outcome can be tuned towards either trifluoroethylation or arylation based on the choice of catalyst, solvent, and base.[1][2][3][4]
Quantitative Data Summary
The efficiency of the palladium-catalyzed trifluoroethylation is dependent on the electronic nature of the arylboronic acid, with electron-rich substrates generally providing better yields.[1][2][3]
Table 1: Palladium-Catalyzed Trifluoroethylation of Various Arylboronic Acids
| Entry | Arylboronic Acid | Trifluoroethylating Reagent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 82 |
| 2 | 4-Methylphenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 75 |
| 3 | [1,1'-Biphenyl]-4-ylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 69 |
| 4 | 4-Fluorophenylboronic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate | Pd₂(dba)₃ (10) | K₃PO₄ | CH₃CN | RT | 48 | 56 |
Yields are for the isolated product. Data sourced from supporting information of cited literature where available. RT = Room Temperature.
Experimental Protocol: General Procedure for Palladium-Catalyzed Trifluoroethylation
This protocol is adapted from the work of Zhang and colleagues.[2]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Aryl(2,2,2-trifluoroethyl)iodonium triflate (1.1 equiv)
-
Pd₂(dba)₃ (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous CH₃CN
-
4 Å molecular sieves
-
Schlenk tube
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv), aryl(2,2,2-trifluoroethyl)iodonium triflate (0.22 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 10 mol%), K₃PO₄ (0.4 mmol, 2.0 equiv), and 4 Å molecular sieves.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous CH₃CN (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoroethylated arene.
Copper-Mediated Trifluoromethylation (Analogous Protocol)
While direct copper-catalyzed trifluoroethylation protocols are less commonly detailed in the initial search results, copper-mediated trifluoromethylation of arylboronic acids is well-established and provides a valuable reference for developing similar methodologies.[5][6][7] These reactions often proceed under mild, room temperature conditions and are amenable to a benchtop setup.[5]
Quantitative Data Summary for Trifluoromethylation
The following table summarizes representative yields for the copper-mediated trifluoromethylation of various arylboronic acids.
Table 2: Copper-Mediated Trifluoromethylation of Arylboronic Acids
| Entry | Arylboronic Acid | Trifluoromethylating Reagent | Copper Source (equiv) | Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | [1,1'-Biphenyl]-4-ylboronic acid | NaSO₂CF₃/TBHP | CuCl (1) | - | - | DCM/MeOH/H₂O | 23 | 12 | 80 |
| 2 | 4-Methoxyphenylboronic acid | TMSCF₃ | Cu(OAc)₂ (1) | 1,10-phenanthroline (B135089) | CsF | Dioxane | RT | 1-4 | 95 |
| 3 | 4-Chlorophenylboronic acid | TMSCF₃ | Cu(OAc)₂ (1) | 1,10-phenanthroline | CsF | Dioxane | RT | 1-4 | 91 |
| 4 | 2-Naphthylboronic acid | NaSO₂CF₃/TBHP | CuCl (1) | - | - | DCM/MeOH/H₂O | 23 | 12 | 75 |
Yields are for the isolated product. Data sourced from multiple publications.[5][6] RT = Room Temperature.
Experimental Protocol: General Procedure for Copper-Mediated Trifluoromethylation
This protocol is a generalized procedure based on common methodologies.[5][6]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Trifluoromethylating reagent (e.g., TMSCF₃, 2.0 equiv)
-
Copper(II) acetate (1.0 equiv)
-
1,10-Phenanthroline (1.1 equiv)
-
Cesium fluoride (B91410) (2.0 equiv)
-
4 Å powdered molecular sieves
-
Anhydrous solvent (e.g., Dioxane)
-
Test tube with a Teflon-lined septum
-
Magnetic stirrer
-
Argon atmosphere
Procedure:
-
To a test tube equipped with a magnetic stir bar, add 4 Å powdered molecular sieves (250 mg) and cesium fluoride (2.0 mmol, 2.0 equiv).
-
Seal the vessel with a Teflon-lined septum, evacuate, and flame-dry under vacuum.
-
Allow the test tube to cool to room temperature and backfill with argon.
-
In a separate vial, add the arylboronic acid (1.0 mmol, 1.0 equiv), copper(II) acetate (1.0 mmol, 1.0 equiv), and 1,10-phenanthroline (1.1 mmol, 1.1 equiv).
-
Quickly add the contents of the vial to the test tube under a positive flow of argon.
-
Add the anhydrous solvent (5 mL) followed by the trifluoromethylating reagent (e.g., TMSCF₃, 2.0 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR.
-
Upon completion, dilute the reaction with a suitable solvent (e.g., diethyl ether) and filter through a pad of Celite.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the transition-metal-catalyzed trifluoroethylation of arylboronic acids.
Caption: Generalized workflow for trifluoroethylation of arylboronic acids.
This document provides a starting point for the trifluoroethylation of arylboronic acids. Researchers should consult the primary literature for further details and substrate-specific optimizations.
References
- 1. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed divergent trifluoroethylation and arylation of arylboronic acids by aryl(2,2,2-trifluoroethyl)iodonium triflates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photoredox Catalysis Using 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) in visible-light photoredox catalysis. This reagent serves as an efficient source of the 2,2,2-trifluoroethyl radical (•CH₂CF₃), a valuable moiety for introduction into organic molecules to enhance their pharmacological properties, such as metabolic stability and binding affinity.[1]
Introduction
The incorporation of fluorine-containing groups is a critical strategy in modern drug discovery.[1] The trifluoroethyl group, in particular, can significantly alter the physicochemical properties of a lead compound. Photoredox catalysis has emerged as a powerful and mild method for generating radical species under visible-light irradiation, enabling a wide range of chemical transformations that are often difficult to achieve through traditional methods.[2] this compound is a commercially available and cost-effective reagent for the introduction of the trifluoroethyl group via a radical pathway.[3][4]
Visible-light-induced photoredox catalysis facilitates the homolytic cleavage of the carbon-iodine bond in this compound, generating the 2,2,2-trifluoroethyl radical. This radical can then participate in various reactions, including the functionalization of coumarins, styrenes, and alkynes.[3][5][6]
General Reaction Mechanism
The general mechanism for the photoredox-catalyzed generation of the trifluoroethyl radical and its subsequent reaction with a substrate is depicted below. The cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited photocatalyst (PC*) then engages in a single-electron transfer (SET) with this compound to generate the trifluoroethyl radical.
References
Application Notes and Protocols for the Use of 1,1,1-Trifluoro-2-iodoethane in Atom Transfer Radical Addition (ATRA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,1,1-trifluoro-2-iodoethane as a reagent in Atom Transfer Radical Addition (ATRA) reactions. The protocols are primarily based on visible-light-induced photoredox catalysis, a method that offers mild and efficient conditions for the introduction of the valuable 2,2,2-trifluoroethyl group into organic molecules.
Introduction
This compound (CF₃CH₂I) is a key building block in organic synthesis, particularly for the introduction of the trifluoroethyl moiety.[1] This group can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and bioavailability, which is of particular interest in pharmaceutical and agrochemical research.[1] Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds by adding a radical to an unsaturated system, such as an alkene or alkyne.[2]
Visible-light photoredox catalysis has emerged as a preferred method for initiating ATRA reactions with this compound. This technique utilizes a photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, can initiate the homolytic cleavage of the carbon-iodine bond in this compound to generate the 2,2,2-trifluoroethyl radical (CF₃CH₂•).[2] This radical then adds across a double or triple bond, and the resulting radical intermediate abstracts an iodine atom from another molecule of this compound to propagate the radical chain and form the final product.[2]
Reaction Mechanism and Workflow
The general mechanism for the visible-light-induced ATRA of this compound to an alkene involves a photocatalytic cycle. The key steps are:
-
Excitation of the Photocatalyst: The photocatalyst (e.g., fac-Ir(ppy)₃) absorbs visible light and is promoted to an excited state.
-
Single Electron Transfer (SET): The excited photocatalyst transfers an electron to this compound, leading to its fragmentation into the 2,2,2-trifluoroethyl radical and an iodide anion.
-
Radical Addition: The electrophilic 2,2,2-trifluoroethyl radical adds to the alkene, generating a new carbon-centered radical intermediate.
-
Atom Transfer and Product Formation: This radical intermediate abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating the 2,2,2-trifluoroethyl radical to continue the chain reaction.
-
Regeneration of the Photocatalyst: The oxidized photocatalyst is reduced back to its ground state, completing the catalytic cycle.
Data Presentation
The following tables summarize the results of the visible-light-induced photocatalytic ATRA of this compound with various alkenes, as reported by Huang et al.
Table 1: Reaction of this compound with Aliphatic Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | 1-Octene | 1,1,1-Trifluoro-3-iododecane | 85 |
| 2 | 1-Decene | 1,1,1-Trifluoro-3-iodododecane | 82 |
| 3 | Cyclohexene | (2-Iodo-2-(2,2,2-trifluoroethyl)cyclohexyl)benzene | 75 |
| 4 | Methyl 10-undecenoate | Methyl 11-iodo-13,13,13-trifluorotridecanoate | 80 |
Reaction Conditions: Alkene (0.5 mmol), this compound (1.0 mmol), fac-Ir(ppy)₃ (1.5 mol%), Hünig's base (1.0 mmol) in acetonitrile (B52724) (3 mL) under N₂ atmosphere, irradiated with a 24 W fluorescent lamp for 48 h.
Table 2: Reaction of this compound with Silyl (B83357) Enol Ethers
| Entry | Silyl Enol Ether | Product | Yield (%) |
| 1 | 1-(Trimethylsilyloxy)cyclohexene | 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one | 78 |
| 2 | 1-Phenyl-1-(trimethylsilyloxy)ethene | 1-Phenyl-3,3,3-trifluoropropan-1-one | 88 |
Reaction Conditions: Silyl enol ether (0.5 mmol), this compound (1.0 mmol), fac-Ir(ppy)₃ (1.5 mol%), Hünig's base (1.0 mmol) in acetonitrile (3 mL) under N₂ atmosphere, irradiated with a 24 W fluorescent lamp for 48 h.
Experimental Protocols
4.1 General Procedure for the Visible-Light-Induced ATRA of this compound with Alkenes
This protocol is based on the method described by Huang et al. in Synthesis 2015, 47, 3891-3900.
Materials:
-
Alkene (or silyl enol ether)
-
This compound (CF₃CH₂I)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃)
-
N,N-Diisopropylethylamine (Hünig's base)
-
Anhydrous acetonitrile (CH₃CN)
-
Nitrogen gas (N₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk tube or other suitable reaction vessel with a magnetic stir bar
-
Septum
-
Nitrogen inlet
-
Magnetic stirrer
-
24 W fluorescent lamp or blue LED strip
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the alkene (0.5 mmol, 1.0 equiv), fac-Ir(ppy)₃ (0.0075 mmol, 1.5 mol%), and anhydrous acetonitrile (3 mL).
-
Degas the mixture by bubbling with nitrogen for 10-15 minutes.
-
Add this compound (1.0 mmol, 2.0 equiv) and Hünig's base (1.0 mmol, 2.0 equiv) to the reaction mixture under a nitrogen atmosphere.
-
Seal the Schlenk tube and place it approximately 5-10 cm from a 24 W fluorescent lamp.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Safety Considerations
-
This compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Organic solvents are flammable and should be handled with care.
-
The photocatalyst, while used in catalytic amounts, should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Copper-Catalyzed Trifluoroethylation with 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethyl group (-CH₂CF₃) into organic molecules is a key strategy in medicinal chemistry and materials science. This moiety can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective method for the formation of C-C and C-heteroatom bonds. This document provides detailed application notes and protocols for the copper-mediated trifluoroethylation of aryl iodides and a representative protocol for the trifluoroethylthiolation of thiols using 1,1,1-trifluoro-2-iodoethane as the trifluoroethyl source.
Core Concepts and Reaction Principles
The copper-mediated trifluoroethylation of aryl iodides is believed to proceed through a reductive coupling mechanism. In this process, copper metal is proposed to react with the aryl iodide and this compound. While detailed mechanistic studies for a truly catalytic version are still emerging, a plausible pathway involves the formation of a trifluoroethylcopper intermediate. This intermediate can then react with the aryl iodide to form the desired product. The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF or DMSO.
Data Presentation: Substrate Scope of Copper-Promoted Trifluoroethylation of Aryl Iodides
The following table summarizes the reported yields for the copper-promoted reductive coupling of various aryl iodides with this compound. This data is adapted from the work of Xu et al. in Organic Letters (2014, 16, 9, 2306-2309).
| Entry | Aryl Iodide Substrate | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 4-(2,2,2-Trifluoroethyl)benzonitrile | 85 |
| 2 | 4-Iodonitrobenzene | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 82 |
| 3 | Methyl 4-iodobenzoate | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 80 |
| 4 | 4-Iodoacetophenone | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one | 78 |
| 5 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 75 |
| 6 | 1-Iodo-4-fluorobenzene | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | 72 |
| 7 | 2-Iodonaphthalene | 2-(2,2,2-Trifluoroethyl)naphthalene | 88 |
| 8 | 3-Iodopyridine | 3-(2,2,2-Trifluoroethyl)pyridine | 65 |
Experimental Protocols
Protocol 1: Copper-Promoted Trifluoroethylation of Aryl Iodides
This protocol is based on the procedure reported by Xu et al. for the reductive coupling of aryl iodides with this compound.
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper powder (3.0 mmol, 3 equivalents)
-
This compound (4.0 mmol, 4 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the aryl iodide (1.0 mmol) and copper powder (3.0 mmol).
-
Seal the Schlenk tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF or DMSO (5 mL) via syringe.
-
Add this compound (4.0 mmol) via syringe.
-
Place the sealed reaction vessel in a preheated heating block or oil bath set to 120 °C.
-
Stir the reaction mixture vigorously for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,2,2-trifluoroethyl arene.
Protocol 2: Representative Copper-Catalyzed Trifluoroethylthiolation of Thiols
Materials:
-
Thiol (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equivalents)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
A suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or Dioxane) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the thiol (1.0 mmol), CuI (0.1 mmol), the ligand (0.1 mmol), and the base (2.0 mmol).
-
Seal the Schlenk tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Add this compound (1.5 mmol) via syringe.
-
Place the sealed reaction vessel in a preheated heating block or oil bath set to a temperature between 80-120 °C (optimization may be required).
-
Stir the reaction mixture vigorously for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired trifluoroethyl sulfide.
Mandatory Visualizations
Caption: Proposed pathways for copper-mediated trifluoroethylation.
Caption: General experimental workflow for trifluoroethylation.
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) moiety into organic molecules. This functional group is of paramount importance in medicinal chemistry and agrochemicals, as its incorporation can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While the iodine atom is an excellent leaving group, the reactivity of CF₃CH₂I in classical nucleophilic substitution reactions is uniquely influenced by the strongly electron-withdrawing trifluoromethyl group, which necessitates specialized protocols or alternative synthetic strategies.
These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in key synthetic transformations, including direct nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and photoredox-catalyzed radical additions.
Understanding the Reactivity of this compound
The synthetic utility of this compound is dictated by the strong electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) group. This has two opposing consequences for SN2 reactions:
-
Increased Electrophilicity: The CF₃ group inductively pulls electron density away from the α-carbon, making it more electron-deficient and theoretically more attractive to nucleophiles.
-
Transition State Destabilization: In an Sₙ2 reaction, the transition state involves the build-up of partial negative charge on the α-carbon as the nucleophile attacks and the leaving group departs. This negative charge is significantly destabilized by the adjacent, highly electronegative CF₃ group.
The destabilizing effect on the transition state is the dominant factor, leading to dramatically reduced Sₙ2 reactivity compared to its non-fluorinated analog, ethyl iodide.
Caption: Electronic destabilization of the SN2 transition state by the CF₃ group.
This dramatically lower reactivity is quantified in the table below.
| Substrate | Nucleophile | Relative Rate | Rationale |
| CH₃CH₂I | NaOPh | ~17,000 | "Normal" Sₙ2 reactivity. |
| CF₃CH₂I | NaOPh | 1 | Strong destabilization of the Sₙ2 transition state by the CF₃ group significantly slows the reaction. |
Application Note 1: Direct Nucleophilic Substitution (Sₙ2-type Reactions)
Despite the inherent low reactivity, direct nucleophilic substitution on this compound is achievable, particularly with strong and/or soft nucleophiles such as phenolates, thiolates, and enolates. These reactions often require more forcing conditions (e.g., higher temperatures, stronger bases) than their non-fluorinated counterparts.
Summary of Direct Substitution Reactions
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
| O-Nucleophile | Sodium Phenolates | Aryl 2,2,2-Trifluoroethyl Ethers | |
| O-Nucleophile | Cyclic 1,3-Diketone Enolates | 2-(2,2,2-Trifluoroethoxy)cycloalk-2-en-1-ones | |
| S-Nucleophile | Sodium Thiophenolates | Aryl 2,2,2-Trifluoroethyl Sulfides | |
| C-Nucleophile | Acyclic 1,3-Diketone Enolates | 2-(2,2,2-Trifluoroethyl)-1,3-diones |
Experimental Protocol 1: O-Trifluoroethylation of a Cyclic 1,3-Diketone
This protocol is based on the O-alkylation of cyclic 1,3-dicarbonyls, which selectively yields the O-trifluoroethylated product.
Materials:
-
Cyclic 1,3-diketone (e.g., 1,3-cyclohexanedione) (1.0 eq)
-
This compound (1.5 eq)
-
Lithium Carbonate (Li₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the cyclic 1,3-diketone (1.0 eq) and lithium carbonate (2.0 eq).
-
Add anhydrous DMF to create a suspension (approx. 0.2 M concentration with respect to the diketone).
-
Add this compound (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired O-trifluoroethylated product.
Application Note 2: Palladium-Catalyzed Cross-Coupling Reactions
A more efficient and widely used method for forming bonds with the trifluoroethyl group involves transition metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, enables the coupling of this compound with terminal alkynes (a Sonogashira-type coupling) to form C(sp)-C(sp³) bonds under mild conditions.
Caption: Workflow for Pd-catalyzed trifluoroethylation of terminal alkynes.
Summary of Pd-Catalyzed Trifluoroethylation of Terminal Alkynes
| Alkyne Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | Toluene (B28343) | 85 | |
| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | Toluene | 90 | |
| 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | Toluene | 88 | |
| 4-Chlorophenylacetylene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | Toluene | 82 | |
| 1-Ethynylcyclohexene | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%) | Et₃N | Toluene | 75 |
Experimental Protocol 2: Pd-Catalyzed Coupling of an Aryl Alkyne
This protocol is a representative procedure for the Sonogashira-type coupling of a terminal alkyne with this compound.
Materials:
-
Aryl alkyne (e.g., Phenylacetylene) (1.0 eq)
-
This compound (2.0 eq)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl alkyne (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the tube with Argon or Nitrogen (repeat 3 times).
-
Add anhydrous toluene and anhydrous triethylamine via syringe (e.g., 2 mL toluene and 2 mL Et₃N for a 1 mmol scale reaction).
-
Add this compound (2.0 eq) via syringe.
-
Seal the tube and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford the trifluoroethylated alkyne product.
Application Note 3: Photoredox-Catalyzed Radical Trifluoroethylation
Visible-light photoredox catalysis offers a mild and efficient pathway to generate the 2,2,2-trifluoroethyl radical (•CH₂CF₃) from the weak C-I bond of this compound. This radical can then engage in a variety of transformations, most notably the functionalization of C-C double bonds and heteroaromatics.
Caption: Workflow for photoredox-catalyzed radical trifluoroethylation.
Summary of Photoredox Trifluoroethylation Reactions
| Substrate Type | Photocatalyst | Base / Additive | Solvent | Product Type | Yield (%) | Reference |
| Enamide | fac-Ir(ppy)₃ | DIPEA | CH₃CN | β-Trifluoroethylated Enamide | 58-91 | |
| Styrene | fac-Ir(ppy)₃ | DIPEA, H₂O, O₂ | CH₃CN | γ-Trifluoroethyl Alcohol | 77 | |
| Imidazopyridine | fac-Ir(ppy)₃ | K₂CO₃ | DMSO | C3-Trifluoroethylated Imidazopyridine | 51-95 |
Experimental Protocol 3: Photoredox Trifluoroethylation of an Enamide
This general protocol is based on the visible-light-induced trifluoroethylation of enamides.
Materials:
-
Enamide substrate (1.0 eq)
-
This compound (3.0 eq)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Acetonitrile (B52724) (CH₃CN), anhydrous and degassed
-
Blue LED light source (e.g., 80 W)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, add the enamide substrate (1.0 eq), fac-Ir(ppy)₃ (0.015 eq), and 4-dimethylaminopyridine (B28879) (DMAP) (4.0 eq).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Add anhydrous, degassed acetonitrile (to achieve ~0.07 M concentration of the enamide).
-
Add this compound (3.0 eq) via syringe.
-
Place the vial approximately 5 cm from a blue LED light source and begin stirring. Use a fan to maintain the reaction at room temperature.
-
Irradiate the reaction for 24-48 hours, or until starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to isolate the β-trifluoroethylated enamide product.
Application Notes and Protocols for the Synthesis of Trifluoroethylated Heterocycles using 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various trifluoroethylated heterocycles utilizing 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I). The introduction of the trifluoroethyl moiety is a crucial strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a versatile and readily available source of the trifluoroethyl group for the functionalization of a wide range of heterocyclic scaffolds.
The following sections detail key methodologies, including metal-catalyzed cross-coupling reactions and visible-light-induced radical processes. Each section includes a summary of the method, a general experimental protocol, a table of representative substrates with their corresponding yields, and a visual representation of the experimental workflow or reaction pathway.
Nickel-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes
Application Note:
This method provides an efficient route for the direct C-H trifluoroethylation of various electron-rich heteroarenes, such as indoles, pyrroles, furans, and thiophenes. The reaction is catalyzed by an earth-abundant nickel catalyst and utilizes a monodentate directing group to achieve high regioselectivity. This protocol is scalable and demonstrates good tolerance to a broad range of functional groups, making it a valuable tool for late-stage functionalization in drug discovery.
General Experimental Protocol:
To a solution of the directing group-substituted heteroarene (1.0 equiv) in tBuCN are added Ni(Tfacac)₂·2H₂O (10 mol%), dppb (20 mol%), AgF (0.7 equiv), and Na₂CO₃ (2.0 equiv). This compound (CF₃CH₂I) is then added, and the reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched, and the product is purified by column chromatography. Note: This is a generalized protocol based on initial findings; specific details on reaction time and temperature should be consulted from the primary literature.
Quantitative Data Summary:
| Heterocycle Core | Directing Group | Product | Yield (%) | Reference |
| Indole | Pyrimidin-2-yl | 2-(2,2,2-Trifluoroethyl)-1-(pyrimidin-2-yl)-1H-indole | 65 | |
| Pyrrole | Pyrimidin-2-yl | 2-(2,2,2-Trifluoroethyl)-1-(pyrimidin-2-yl)-1H-pyrrole | ND | |
| Furan | Pyrimidin-2-yl | 2-(2,2,2-Trifluoroethyl)-5-substituted-furan | ND | |
| Thiophene | Pyrimidin-2-yl | 2-(2,2,2-Trifluoroethyl)-5-substituted-thiophene | ND | |
| ND: Not explicitly detailed in the provided search results. |
Experimental Workflow:
Application Notes & Protocols: C-H Functionalization with 1,1,1-Trifluoro-2-iodoethane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoroethyl Moieties
The introduction of fluorine-containing groups into organic molecules is a powerful strategy in modern medicinal chemistry and materials science. The trifluoroethyl group (-CH₂CF₃) is particularly valuable as it can significantly enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) has emerged as a versatile and efficient reagent for introducing this moiety directly onto a molecular scaffold via C-H functionalization.[1] This document outlines two key methodologies for this transformation: visible-light photoredox catalysis and palladium-catalyzed C-H activation.
Core Methodology: Trifluoroethyl Radical Generation
The central feature of this methodology is the generation of the 2,2,2-trifluoroethyl radical (•CH₂CF₃) from the this compound precursor.[1] The relative weakness of the carbon-iodine bond allows for its homolytic cleavage under specific energetic conditions, such as upon single-electron transfer from an excited photocatalyst or during an oxidative addition step in a transition metal catalytic cycle. Once formed, this highly reactive radical intermediate can engage with a variety of substrates to form new carbon-carbon bonds.
Application Note I: Visible-Light-Induced C-H Trifluoroethylation of Heterocycles
Overview: Visible-light photoredox catalysis offers a mild and efficient pathway for the C-H trifluoroethylation of electron-rich (hetero)arenes.[3] This method avoids harsh reagents and high temperatures, demonstrating excellent functional group tolerance.[2][4] The reaction is particularly effective for substrates like coumarins and imidazoheterocycles, affording high regioselectivity.[1][2]
Mechanism: The process is initiated by the excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) with visible light. The excited-state photocatalyst is a potent single-electron donor and reduces this compound, causing the C-I bond to cleave and release the trifluoroethyl radical. This radical then adds to the substrate, and a subsequent oxidation and deprotonation cascade yields the final product and regenerates the photocatalyst.
Caption: Photocatalytic cycle for C-H trifluoroethylation.
Data Presentation: Substrate Scope for Trifluoroethylation of Coumarins
The following table summarizes representative yields for the visible-light-induced trifluoroethylation of various substituted coumarins.
| Entry | Substrate (Coumarin Derivative) | Yield (%) |
| 1 | Coumarin (B35378) | 85 |
| 2 | 6-Methylcoumarin | 82 |
| 3 | 7-Methoxycoumarin | 90 |
| 4 | 6-Chlorocoumarin | 75 |
| 5 | 7-(Diethylamino)coumarin | 92 |
| 6 | 4-Hydroxycoumarin | 65 |
Note: Yields are isolated yields and are representative examples from published literature.[2][4] Conditions may vary.
Experimental Protocol: General Procedure for Photocatalytic C-H Trifluoroethylation
This protocol provides a general workflow for the trifluoroethylation of a coumarin derivative.
Caption: General workflow for a photocatalytic C-H functionalization experiment.
Detailed Steps:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the coumarin substrate (1.0 eq.), the photocatalyst (e.g., fac-Ir(ppy)₃, 0.01-0.02 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (B52724) as the solvent. Add this compound (3.0-5.0 eq.).
-
Degassing: Seal the vial with a septum and parafilm. Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 24W blue LED lamp) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3-(2,2,2-trifluoroethyl)coumarin product.
Application Note II: Palladium-Catalyzed C-H Trifluoroethylation
Overview: Palladium catalysis enables the direct trifluoroethylation of C-H bonds, particularly in aromatic systems containing a directing group, such as anilides.[5][6][7] This methodology can also be applied in a cross-coupling context with organoboron reagents.[8] The reactions typically proceed under mild conditions and exhibit high functional group tolerance, providing access to ortho-trifluoroethylated products with high selectivity.[5][9]
Mechanism: In directed C-H activation, the palladium catalyst coordinates to a directing group on the substrate. This brings the metal center in proximity to an ortho C-H bond, facilitating its cleavage and the formation of a palladacycle intermediate. Subsequent reaction with a trifluoroethyl source, such as a hypervalent iodine reagent or CF₃CH₂I itself, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst.
Data Presentation: Palladium-Catalyzed Trifluoroethylation of Anilides
The table below shows representative yields for the Pd-catalyzed ortho-C-H trifluoroethylation of various anilide derivatives.
| Entry | Substrate (Anilide Derivative) | Yield (%) |
| 1 | Acetanilide | 88 |
| 2 | 4'-Methylacetanilide | 91 |
| 3 | 4'-Methoxyacetanilide | 95 |
| 4 | 4'-Chloroacetanilide | 85 |
| 5 | 3'-Fluoroacetanilide | 82 |
| 6 | N-Pivaloyl-2-aminobiphenyl | 78 |
Note: Yields are isolated yields from reactions typically using a trifluoroethyl-iodonium salt as the trifluoroethyl source.[6][7] Conditions may vary.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Trifluoroethylation
-
Reaction Setup: To a dry reaction tube, add the anilide substrate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the trifluoroethylating agent (e.g., trifluoroethyl(mesityl)iodonium triflate, 1.2-1.5 eq.).
-
Solvent Addition: Add a suitable solvent, such as trifluoroacetic acid (TFA) or a mixture of organic solvents.
-
Reaction Conditions: Stir the mixture at room temperature (25 °C) for 1.5 to 3 hours.[6][7] The reaction is often run open to the air.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the ortho-trifluoroethylated product.
Safety and Handling
-
This compound (CAS 353-83-3): This is a volatile and light-sensitive liquid. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Photocatalysts: Many iridium and ruthenium complexes are expensive and may be toxic. Handle with care.
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: Use anhydrous solvents where specified and handle flammable organic solvents with appropriate precautions.
-
Light Source: Avoid direct eye exposure to high-intensity light sources used in photochemical reactions.
References
- 1. This compound | 353-83-3 | Benchchem [benchchem.com]
- 2. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with this compound (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 6. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Trifluoroethylation of Indoles with 1,1,1-Trifluoro-2-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The trifluoroethyl group (-CH₂CF₃) is a particularly valuable substituent. This document provides detailed protocols for the trifluoroethylation of indoles, a privileged scaffold in numerous pharmaceuticals, utilizing 1,1,1-Trifluoro-2-iodoethane as a key reagent precursor. The primary method detailed is a highly efficient, metal-free, C3-selective direct trifluoroethylation using a hypervalent iodine reagent derived from this compound.
Core Reaction and Mechanism
While direct trifluoroethylation of indoles with this compound can be challenging, a highly effective method involves the use of a pre-synthesized hypervalent iodine reagent, 2,2,2-trifluoroethyl(mesityl)iodonium triflate. This reagent facilitates a rapid and selective C3-trifluoroethylation of a wide range of indoles under mild, metal-free conditions.[1] The reaction proceeds via electrophilic attack of the iodonium (B1229267) salt at the electron-rich C3 position of the indole (B1671886), followed by deprotonation.
Experimental Protocols
I. Synthesis of 2,2,2-Trifluoroethyl(mesityl)iodonium Triflate
This protocol outlines the synthesis of the key hypervalent iodine reagent from a precursor derived from this compound.
Materials:
-
Bis(trifluoroacetoxy)(2,2,2-trifluoroethyl)iodide
-
Trifluoromethanesulfonic acid
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve bis(trifluoroacetoxy)(2,2,2-trifluoroethyl)iodide in anhydrous dichloromethane.
-
Add mesitylene to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is washed with cold diethyl ether and dried under vacuum to yield 2,2,2-trifluoroethyl(mesityl)iodonium triflate as a white solid.
II. General Protocol for C3-Trifluoroethylation of Indoles
This protocol describes the general procedure for the selective trifluoroethylation of indoles at the C3 position.[2]
Materials:
-
Substituted Indole
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a 4 mL vial, add the indole (0.1 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (0.2 mmol), and anhydrous dichloromethane (0.5 mL).[2]
-
Add 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.1 mmol) to the mixture.[2]
-
Stir the reaction at room temperature for 1 hour.[2]
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel.[2]
Data Presentation
The following table summarizes the yields of C3-trifluoroethylated products for a variety of substituted indoles using the general protocol.
| Entry | Substrate (Indole) | Product | Yield (%) |
| 1 | Indole | 3-(2,2,2-Trifluoroethyl)-1H-indole | 84 |
| 2 | 1-Methylindole | 1-Methyl-3-(2,2,2-trifluoroethyl)-1H-indole | 92 |
| 3 | 5-Methoxyindole | 5-Methoxy-3-(2,2,2-trifluoroethyl)-1H-indole | 88 |
| 4 | 5-Bromoindole | 5-Bromo-3-(2,2,2-trifluoroethyl)-1H-indole | 90 |
| 5 | 5-Chloroindole | 5-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole | 85 |
| 6 | 5-Fluoroindole | 5-Fluoro-3-(2,2,2-trifluoroethyl)-1H-indole | 81 |
| 7 | 6-Chloroindole | 6-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole | 87 |
| 8 | 7-Methylindole | 7-Methyl-3-(2,2,2-trifluoroethyl)-1H-indole | 75 |
| 9 | 4-Chloroindole | 4-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole | 61 |
| 10 | Tryptamine (Boc-protected) | N-Boc-3-(2,2,2-trifluoroethyl)tryptamine | 78 |
Visualizations
Experimental Workflow
Caption: Workflow for the C3-trifluoroethylation of indoles.
Reaction Mechanism
Caption: Proposed mechanism for C3-trifluoroethylation of indoles.
Conclusion
The trifluoroethylation of indoles via the hypervalent iodine reagent, 2,2,2-trifluoroethyl(mesityl)iodonium triflate, offers a robust and highly selective method for the synthesis of C3-functionalized indoles.[1] This protocol is characterized by its mild reaction conditions, broad substrate scope, high yields, and avoidance of transition metal catalysts, making it an attractive strategy in the context of pharmaceutical and agrochemical research and development.[2] The straightforward procedure and high functional group tolerance further enhance its utility for late-stage functionalization of complex molecules.
References
Application Notes and Protocols: Synthesis of Trifluoroethyl-Containing Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a critical strategy in modern drug discovery. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the synthesis of key trifluoroethyl-containing pharmaceutical intermediates, including trifluoroethylated anilines, phenols, and heterocycles. The information is intended to be a practical guide for researchers in the pharmaceutical and chemical industries.
I. Synthesis of N-(2,2,2-Trifluoroethyl)anilines
N-trifluoroethylated anilines are important building blocks in the synthesis of various pharmaceuticals. Two effective methods for their preparation are detailed below: iron-porphyrin catalyzed and silver-catalyzed N-trifluoroethylation.
A. Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines
This method utilizes an iron(III) porphyrin catalyst with 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction.[1][2]
Experimental Protocol:
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (81.3 mg, 0.6 mmol), acetic acid (36.0 mg, 0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane (B109758) under an air atmosphere at room temperature.[1]
-
Add NaNO₂ (41.4 mg, 0.6 mmol) to the Schlenk tube.
-
Stir the mixed solution at room temperature for 30 minutes.
-
Add the aniline (B41778) substrate (0.3 mmol) and Fe(TPP)Cl (2 mg, 0.9 mol%) to the vigorously stirred aqueous solution at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Substrate (Aniline) | Catalyst | Reagents | Solvent | Time (h) | Yield (%) |
| o-Methylaniline | Fe(TPP)Cl | CF₃CH₂NH₂·HCl, NaNO₂, AcOH | H₂O/DCM | 12 | 85 |
| p-Methoxyaniline | Fe(TPP)Cl | CF₃CH₂NH₂·HCl, NaNO₂, AcOH | H₂O/DCM | 12 | 78 |
| p-Chloroaniline | Fe(TPP)Cl | CF₃CH₂NH₂·HCl, NaNO₂, AcOH | H₂O/DCM | 12 | 82 |
Reaction Workflow:
Caption: Workflow for Iron-Catalyzed N-Trifluoroethylation.
B. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines
This protocol employs a silver catalyst for the N-H insertion reaction with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂), which can be generated in situ.[3][4]
Experimental Protocol:
-
In a reaction tube, dissolve the aniline (0.2 mmol) and AgSbF₆ (0.01 mmol, 5 mol%) in 1.0 mL of anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluorodiazoethane (CF₃CHN₂) in DCM (0.3 mmol in 1.0 mL) to the reaction mixture via a syringe pump over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
| Substrate (Aniline) | Catalyst | Reagent | Solvent | Time (h) | Yield (%) |
| Aniline | AgSbF₆ | CF₃CHN₂ | DCM | 3 | 88 |
| 4-Methoxyaniline | AgSbF₆ | CF₃CHN₂ | DCM | 3 | 92 |
| 4-Nitroaniline | AgSbF₆ | CF₃CHN₂ | DCM | 3 | 75 |
II. Synthesis of Aryl 2,2,2-Trifluoroethyl Ethers
Aryl trifluoroethyl ethers are present in numerous biologically active compounds. A common method for their synthesis is the O-trifluoroethylation of phenols.
A. O-Trifluoroethylation of Phenols using 2,2,2-Trifluoroethyl Trifluoromethanesulfonate (B1224126)
This method involves the reaction of a phenol (B47542) with the powerful trifluoroethylating agent, 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf).[5]
Experimental Protocol:
-
To a solution of the phenol (7.34 mmol) in dimethylformamide (DMF, 10 mL), slowly add sodium hydride (NaH, 8.38 mmol) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf, 8.38 mmol) to the reaction mixture.
-
Stir the reaction overnight at 60 °C.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (100 mL) and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Quantitative Data:
| Substrate (Phenol) | Base | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 4'-Hydroxyacetophenone | NaH | CF₃CH₂OTf | DMF | 60 | 95 |
| Phenol | NaH | CF₃CH₂OTf | DMF | 60 | 85 |
| 4-Chlorophenol | NaH | CF₃CH₂OTf | DMF | 60 | 91 |
Synthetic Pathway:
Caption: O-Trifluoroethylation of Phenols.
III. Synthesis of Trifluoroethyl-Containing Heterocycles
Trifluoroethylated heterocycles are crucial components of many pharmaceuticals. Palladium and copper-catalyzed methods offer efficient routes for their synthesis.
A. Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems
This method allows for the direct C-H trifluoroethylation of anilides using a palladium catalyst and a hypervalent iodine reagent.[6][7][8]
Experimental Protocol:
-
In a glovebox, add the anilide substrate (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and trifluoroethyl(mesityl)iodonium salt (0.3 mmol) to a vial.
-
Add 1 mL of anhydrous solvent (e.g., trifluorotoluene).
-
Seal the vial and stir the mixture at 25 °C for 1.5 to 3 hours.[7]
-
After the reaction is complete, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Wash the silica pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Quantitative Data:
| Substrate (Anilide) | Catalyst | Reagent | Solvent | Time (h) | Yield (%) |
| Acetanilide | Pd(OAc)₂ | Mes-I⁺-CH₂CF₃ OTf⁻ | CF₃Ph | 2 | 95 |
| 4'-Methoxyacetanilide | Pd(OAc)₂ | Mes-I⁺-CH₂CF₃ OTf⁻ | CF₃Ph | 1.5 | 92 |
| 4'-Fluoroacetanilide | Pd(OAc)₂ | Mes-I⁺-CH₂CF₃ OTf⁻ | CF₃Ph | 3 | 88 |
B. Copper-Catalyzed Trifluoroethylation of Heteroarenes
This protocol describes an efficient method for the copper-catalyzed direct trifluoroethylation of various heteroarenes.
Experimental Protocol:
-
To a reaction tube, add the heteroarene (0.2 mmol), Cu(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the trifluoroethylating agent (e.g., CF₃CH₂I, 1.5 equiv.) and a suitable solvent (e.g., DMSO).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 h).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Quantitative Data:
| Substrate (Heteroarene) | Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) |
| Indole | CuI | CF₃CH₂I | DMSO | 100 | 75 |
| Benzofuran | CuI | CF₃CH₂I | DMSO | 100 | 82 |
| Pyrrole | CuI | CF₃CH₂I | DMSO | 100 | 68 |
IV. Synthesis of Key Pharmaceutical Intermediates
A. Synthesis of a Riluzole (B1680632) Intermediate
Riluzole is a drug used to treat amyotrophic lateral sclerosis. A key step in its synthesis involves the formation of 2-amino-6-(trifluoromethoxy)benzothiazole from 4-(trifluoromethoxy)aniline (B150132).[9][10]
Experimental Protocol:
-
Add potassium thiocyanate (B1210189) (40 mmol) to a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL).[10]
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the reaction mixture.
-
Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[10]
-
Allow the reaction to reach room temperature and stir overnight.
-
Dilute the mixture with H₂O, basify with Na₂CO₃, and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from diethyl ether-petroleum ether to yield the product.
Synthetic Pathway for Riluzole Intermediate:
Caption: Synthesis of a Riluzole Intermediate.
B. Synthesis of an Odanacatib Intermediate
Odanacatib is a cathepsin K inhibitor. A key intermediate in its synthesis is formed via a stereospecific Sₙ2 displacement.[11][12]
Experimental Protocol:
The key step involves the Sₙ2 displacement of a chiral α-trifluoromethylbenzyl triflate with (S)-γ-fluoroleucine ethyl ester.[11]
-
Prepare the chiral (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate.
-
In a reaction vessel, dissolve (S)-γ-fluoroleucine ethyl ester (1.0 equiv) in an appropriate aprotic solvent (e.g., THF).
-
Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 equiv).
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the chiral triflate (1.1 equiv) in the same solvent.
-
Stir the reaction at low temperature until completion, as monitored by TLC or HPLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the product by chromatography to yield the desired α-trifluoromethylbenzyl amino stereocenter with high yield and minimal loss of stereochemistry.[11]
Note: These protocols are intended as a guide and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
- 1. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | 6226-25-1 | TCI AMERICA [tcichemicals.com]
- 6. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 8. researchgate.net [researchgate.net]
- 9. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]
- 10. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 11. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Trifluoroethylation Reactions with 1,1,1-Trifluoro-2-iodoethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) for trifluoroethylation reactions.
Frequently Asked Questions (FAQs)
Q1: My trifluoroethylation reaction using CF₃CH₂I is showing a low yield. What are the primary factors to investigate?
A1: Low yields in trifluoroethylation reactions can be attributed to several factors. A systematic investigation should include:
-
Reagent Quality: Ensure the this compound is fresh and has been stored properly, as impurities or degradation can inhibit the reaction. The reagent can appear as a clear colorless to pink or pale yellow to red liquid, and significant color change may indicate decomposition.[1][2]
-
Reaction Conditions: Trifluoroethylation reactions are often sensitive to temperature, solvent, and catalyst choice. A thorough optimization of these parameters is crucial for success.[3]
-
Substrate Reactivity: The electronic and steric properties of your substrate can significantly influence the reaction outcome. Electron-rich or deficient substrates may require tailored conditions.[3]
-
Workup and Purification: Product loss during extraction and purification steps is a common issue. Ensure your workup procedure is suitable for the product's properties and consider alternative purification methods if significant loss is observed.[3][4]
Q2: What are the most common side products observed in trifluoroethylation reactions with CF₃CH₂I?
A2: The formation of side products is highly dependent on the reaction mechanism (e.g., radical, nucleophilic substitution, or transition-metal catalyzed). Common side products may include:
-
Radical-derived impurities: Due to the propensity of the carbon-iodine bond to undergo homolytic cleavage to form the 2,2,2-trifluoroethyl radical (CF₃CH₂•), a variety of side products from undesired radical pathways can occur.[5]
-
Elimination products: Under basic conditions, elimination can occur to form 1,1-difluoro-1-alkenes. For example, treatment of this compound with a strong base can lead to the formation of 1,1-difluoroallenes.[6]
-
Solvent- or additive-related byproducts: Some solvents or additives may react with the trifluoroethylating agent or intermediates, leading to undesired products.[3]
Q3: Why is this compound significantly less reactive in Sₙ2 reactions compared to ethyl iodide?
A3: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group destabilizes the transition state of Sₙ2 reactions. This effect significantly reduces the reactivity of this compound in nucleophilic substitution reactions compared to its non-fluorinated analog, ethyl iodide.[5] In fact, the Sₙ2 reactivity of ethyl iodide is approximately 17,000 times higher than that of this compound.[5]
Troubleshooting Guides
Guide 1: Low Yield and Presence of Unidentified Side Products in Radical Trifluoroethylation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired trifluoroethylated product with multiple unidentified spots on TLC. | Inefficient generation or trapping of the trifluoroethyl radical. | Optimize the radical initiator concentration and reaction temperature. Consider a different initiator or photoredox catalyst system. |
| Competing side reactions of the trifluoroethyl radical. | Adjust the concentration of the radical trap (your substrate). A higher concentration may favor the desired reaction. | |
| Instability of the product under the reaction conditions. | Monitor the reaction progress over time to check for product degradation. If observed, reduce the reaction time or temperature. |
Guide 2: Formation of Elimination Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of a byproduct identified as a difluoroalkene or related elimination product. | Presence of a strong base in the reaction mixture. | Carefully neutralize or remove any basic reagents or impurities. If a base is required, consider using a weaker, non-nucleophilic base. |
| High reaction temperatures promoting elimination. | Reduce the reaction temperature and monitor for improvement in the product-to-byproduct ratio. |
Guide 3: Issues in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material in a Pd-catalyzed cross-coupling reaction. | Inactive catalyst. | Ensure the palladium catalyst is active and used under appropriate inert conditions. Consider screening different palladium sources and ligands. |
| Steric hindrance around the reaction site. | Bulky substituents near the reaction site can inhibit the coupling reaction.[7] It may be necessary to modify the substrate or use a less sterically demanding catalyst. | |
| Unfavorable reaction kinetics. | Theoretical studies have shown that some desired reactions with CF₃CH₂I can be significantly slower than competing side reactions.[5] A thorough optimization of reaction parameters (temperature, solvent, additives) is crucial. |
Quantitative Data Summary
While specific yields of side products are highly dependent on the specific reaction, the following table summarizes the impact of substrate electronics on a palladium-catalyzed C-H trifluoroethylation reaction, illustrating the importance of substrate properties.
| Substituent on Benzo[h]quinoline | Reaction Rate | Potential Implication |
| Electron-donating groups | Generally faster | Favorable for the desired reaction. |
| Electron-withdrawing groups (-NO₂) | Slower | May lead to lower yields or require more forcing conditions. |
| Sterically hindering groups (e.g., methyl at C2) | Inhibited reaction | Steric hindrance can prevent the formation of key intermediates.[7] |
Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Induced Radical Trifluoroethylation of Coumarins
This protocol is adapted from a published procedure for the direct Csp²-H radical trifluoroethylation of coumarins.[8]
-
Reaction Setup: To an oven-dried reaction tube, add the coumarin (B35378) substrate (0.2 mmol), a photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and a suitable solvent (e.g., DMF, 2 mL).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Addition of Reagent: Add this compound (CF₃CH₂I, typically 2-4 equivalents) to the reaction mixture under an inert atmosphere.
-
Initiation: Place the reaction tube under visible light irradiation (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction, and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Potential pathways for side product formation.
Caption: A logical workflow for troubleshooting reactions.
References
- 1. innospk.com [innospk.com]
- 2. 2-Iodo-1 1 1 Trifluoroethane, 2-Iodo-1,1,1-Trifluoroethane-353-83-3, 2 2 2-trifluoroethyl iodide , 2,2,2- TRIFLUORO ETHYL IODIDE suppliers in India. [sodiumiodide.net]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. This compound | 353-83-3 | Benchchem [benchchem.com]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with this compound (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,1,1-Trifluoro-2-iodoethane Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction mixtures containing 1,1,1-Trifluoro-2-iodoethane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: Common impurities depend on the synthetic route. For instance, in a Finkelstein reaction (from a corresponding bromide or chloride), impurities may include unreacted starting materials, the solvent (e.g., acetone), and the precipitated metal salt.[1][2] In a Hunsdiecker reaction, byproducts can arise from the silver salt precursor and the halogen source.[3][4] Residual elemental iodine (I₂) is also a frequent colored impurity.[5]
Q2: this compound is a volatile compound. What precautions should I take during its purification?
A2: Due to its low boiling point (54.8 °C), care must be taken to avoid significant loss of product.[6] Use chilled solvents for extractions and perform them promptly. During solvent removal by rotary evaporation, use a moderate bath temperature and gradually reduce the pressure. A cold trap is highly recommended to recover any volatilized product.
Q3: My purified this compound has a pink or brownish tinge. What is the cause and how can I remove it?
A3: A pink or brownish color is typically due to the presence of dissolved elemental iodine (I₂).[6] This can be removed by washing the organic layer with a reducing agent solution, such as 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[5]
Q4: Can this compound decompose during purification?
A4: this compound can be sensitive to light, which may cause the formation of iodine, leading to discoloration.[6] It is advisable to protect the compound from light during and after purification. Commercial preparations often contain copper as a stabilizer.[7] While thermally stable for distillation at atmospheric pressure, prolonged heating should be avoided.
Troubleshooting Guides
Distillation
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The boiling points of the impurities are too close to that of the product.
-
Solution:
-
Fractional Distillation: Employ a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency.
-
Vacuum Distillation: While the boiling point of this compound is low, applying a mild vacuum can alter the relative volatilities of the components and may improve separation.
-
Problem 2: The product is co-distilling with the solvent.
-
Possible Cause: Formation of a minimum-boiling azeotrope between this compound and the reaction solvent.
-
Solution:
-
Azeotropic Distillation: If an azeotrope is suspected, consider adding an entrainer that can form a new, lower-boiling azeotrope with one of the components, allowing for its removal.[8]
-
Alternative Purification: If distillation proves ineffective, switch to an alternative purification method such as column chromatography.
-
Column Chromatography
Problem 3: Tailing of the product spot on the TLC plate and broad peaks during column chromatography.
-
Possible Cause: The silica (B1680970) gel may be too acidic, leading to interactions with the compound.
-
Solution:
-
Neutralize Silica Gel: Add a small amount of a neutralising agent, such as triethylamine (B128534) (~1%), to the eluent.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Problem 4: Difficulty in finding a suitable solvent system for good separation.
-
Possible Cause: The polarities of the product and impurities are very similar.
-
Solution:
-
Solvent System Screening: Systematically screen a range of solvent systems with varying polarities. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Gradient Elution: Employ a gradient elution, starting with a non-polar eluent and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by the product, and finally more polar impurities.
-
Experimental Protocols
General Extractive Workup Protocol
This protocol is a general guideline for the initial purification of a reaction mixture.
-
Quenching: Cool the reaction mixture in an ice bath and quench the reaction as appropriate for the specific chemistry (e.g., with saturated aqueous ammonium (B1175870) chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To remove residual iodine, wash with 10% aqueous sodium thiosulfate until the organic layer is colorless.[5]
-
Finally, wash with brine to facilitate the separation of the layers.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent by rotary evaporation, taking care to avoid excessive heat and vacuum.
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed.
-
Distillation: Heat the crude this compound in the distillation flask.
-
Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (54.8 °C at atmospheric pressure).[6] Monitor the temperature at the head of the column closely.
Flash Column Chromatography Protocol
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.
Data Presentation
| Property | Value | Reference |
| Boiling Point | 54.8 °C | [6] |
| Density | 2.13 g/mL at 25 °C | |
| Refractive Index | n20/D 1.401 | |
| Appearance | Clear, colorless to pink liquid | [6] |
| Storage Temperature | 2-8°C | [9] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for choosing a purification method.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. innospk.com [innospk.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Palladium-Catalyzed Trifluoroethylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in palladium-catalyzed trifluoroethylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed trifluoroethylation experiments. For optimal results, a systematic approach to troubleshooting is recommended.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge in cross-coupling reactions. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | - Palladium Precursor: Use a reliable source of Pd(0) or a precatalyst that is readily reduced in situ. Consider using a freshly opened bottle or purifying the catalyst if it has been stored for a long time. Common sources include Pd(OAc)₂, Pd₂(dba)₃, and various precatalysts.[1] - Ligand Degradation: Phosphine (B1218219) ligands can be sensitive to air and moisture. Store ligands under an inert atmosphere and use anhydrous solvents. Consider using more air- and moisture-stable Buchwald-type biarylphosphine ligands. |
| Suboptimal Ligand Choice | - Ligand Screening: The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands often give the best results. Perform a small-scale screen of different ligand classes (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to identify the optimal one for your specific substrate.[1][2] |
| Incorrect Base | - Base Screening: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base is substrate-dependent. A screen of different bases is highly recommended. For C-H activation trifluoroethylation, organic bases like triethylamine (B128534) (Et₃N) have been shown to be effective.[1] |
| Inappropriate Solvent | - Solvent Choice: The solvent can significantly impact catalyst solubility, stability, and reactivity. Common solvents for palladium catalysis include toluene, dioxane, THF, and DMF. The choice of solvent can influence the reaction outcome, and a solvent screen may be necessary. For some C-H trifluoroethylations, acetonitrile (B52724) (CH₃CN) has been found to be optimal. |
| Low Reaction Temperature | - Temperature Optimization: Some trifluoroethylation reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. However, be aware that excessively high temperatures can lead to catalyst decomposition. |
| Presence of Impurities | - Reagent and Solvent Purity: Ensure all reagents, including the substrate, trifluoroethylating agent, and solvents, are of high purity and anhydrous. Water and other protic impurities can quench organometallic intermediates and deactivate the catalyst. Degas solvents to remove oxygen, which can oxidize the Pd(0) catalyst. |
| Inefficient Trifluoroethylating Agent | - Agent Selection: Various trifluoroethylating agents can be used, such as CF₃CH₂I and hypervalent iodine reagents. The reactivity of these agents can differ, and the choice may depend on the specific reaction type (e.g., C-H activation vs. cross-coupling with an organometallic reagent). |
Issue 2: Formation of Side Products
The presence of side products can complicate purification and reduce the yield of the desired trifluoroethylated compound.
| Common Side Product | Potential Cause | Mitigation Strategies |
| Protodehalogenation/Decomposition of Starting Material | - Presence of protic impurities. - Catalyst-mediated decomposition. | - Use anhydrous solvents and reagents. - Lower the reaction temperature. - Optimize the ligand and base combination. |
| Homocoupling of the Aryl Halide | - Inefficient cross-coupling. - Catalyst aggregation. | - Use a ligand that promotes reductive elimination of the desired product over side reactions. - Adjust the catalyst-to-ligand ratio. |
| β-Hydride Elimination (for substrates with β-hydrogens) | - Unfavorable kinetics for reductive elimination. | - Use ligands with specific steric and electronic properties that favor reductive elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor for trifluoroethylation?
A1: There is no single "best" precursor, as the optimal choice depends on the specific reaction. Common and effective precursors include Pd(OAc)₂ and Pd₂(dba)₃. For challenging couplings, pre-formed catalysts (precatalysts) that contain a phosphine ligand can offer improved reactivity and reproducibility.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for success. Generally, electron-rich and sterically bulky monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are excellent starting points for trifluoroethylation of aryl halides. A ligand screening is often the most effective way to identify the optimal ligand for a specific substrate.
Q3: What is the role of additives in improving the yield?
A3: Additives can play several roles, such as activating the catalyst, stabilizing catalytic intermediates, or acting as a co-catalyst. For example, in some palladium-catalyzed C-H activation reactions, additives like pivalic acid can act as a proton shuttle and facilitate the C-H cleavage step.
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction has stalled, consider the following:
-
Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.
-
Check Reagent Stoichiometry: Ensure that the trifluoroethylating agent and base are present in the correct stoichiometric amounts.
-
Extend Reaction Time: Some reactions are inherently slow and may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine if it is still progressing.
-
Re-evaluate Reaction Parameters: If the above steps do not help, a more thorough re-optimization of the ligand, base, solvent, and temperature may be necessary.
Q5: How can I minimize catalyst decomposition?
A5: Palladium catalysts can decompose through various pathways, including oxidation by air and aggregation to form inactive palladium black. To minimize decomposition:
-
Maintain an Inert Atmosphere: Perform reactions under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Choose Appropriate Ligands: Sterically hindered ligands can stabilize the palladium center and prevent aggregation.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the impact of different ligands and bases on the yield of palladium-catalyzed trifluoroethylation of an arylboronic acid with CF₃CH₂I.
Table 1: Effect of Ligand on the Trifluoroethylation of 4-Biphenylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | trace |
| 2 | PCy₃ | trace |
| 3 | P(o-tol)₃ | trace |
| 4 | Xantphos | trace |
| 5 | dppf | 4 |
| 6 | RuPhos | 34 |
| 7 | SPhos | 20 |
| 8 | XPhos | 20 |
| 9 | JohnPhos | 50 |
Reaction Conditions: 4-Biphenylboronic acid (0.2 mmol), CF₃CH₂I (0.4 mmol), [Pd₂(dba)₃]·CHCl₃ (2.5 mol %), Ligand (see table), K₃PO₄ (0.5 mmol) in dioxane (2 mL) at 100 °C for 12 h. Yields determined by ¹⁹F NMR. Data adapted from a study on trifluoroethylation of organoboronic acids.[1]
Table 2: Effect of Base on the Trifluoroethylation of 4-Biphenylboronic Acid with JohnPhos Ligand
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 50 |
| 2 | Cs₂CO₃ | 59 |
Reaction Conditions: 4-Biphenylboronic acid (0.2 mmol), CF₃CH₂I (0.4 mmol), [Pd₂(dba)₃]·CHCl₃ (2.5 mol %), JohnPhos, Base (0.5 mmol) in dioxane (2 mL) at 100 °C for 12 h. Yields determined by ¹⁹F NMR. Data adapted from a study on trifluoroethylation of organoboronic acids.[1]
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Trifluoroethylation of an Arylboronic Acid
This protocol is a starting point and may require optimization for different substrates.
Materials:
-
Arylboronic acid
-
2,2,2-Trifluoroethyl iodide (CF₃CH₂I)
-
[Pd₂(dba)₃]·CHCl₃
-
JohnPhos ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Anhydrous 1,4-dioxane (B91453) for solvent
Procedure:
-
In a nitrogen-filled glovebox, add the arylboronic acid (1.0 equiv), Cs₂CO₃ (2.5 equiv), [Pd₂(dba)₃]·CHCl₃ (2.5 mol %), and JohnPhos ligand to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous dioxane to the vial.
-
Add 2,2,2-trifluoroethyl iodide (2.0 equiv) to the reaction mixture.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key concepts in palladium-catalyzed trifluoroethylation.
Caption: Simplified catalytic cycle for palladium-catalyzed trifluoroethylation.
Caption: A workflow for troubleshooting low yields in trifluoroethylation.
Caption: General experimental workflow for palladium-catalyzed trifluoroethylation.
References
Technical Support Center: Troubleshooting Radical Reactions with 1,1,1-Trifluoro-2-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-2-iodoethane in radical reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low to No Conversion
Q1: My radical reaction with this compound is showing very low or no conversion of my starting material. What are the primary factors to investigate?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating several key parameters of your reaction setup. The most frequent culprits include:
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Oxygen Contamination: Radical reactions are notoriously sensitive to oxygen, which can act as a radical scavenger and inhibit the desired chain reaction.
-
Initiator Issues: The radical initiator, whether a photocatalyst or a thermal initiator like AIBN, may be inefficient or degraded.
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Reagent Quality: The purity and stability of this compound and your substrate are crucial.
-
Reaction Conditions: Suboptimal temperature, concentration, or reaction time can significantly impede the reaction progress.
A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low conversion.
Q2: I am using a photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) and my conversion is poor. What are some specific troubleshooting steps for photoredox setups?
A2: For photoredox-catalyzed reactions, in addition to the general points above, consider the following:
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Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst and that the intensity is adequate. The reaction vessel should be positioned to receive uniform irradiation.
-
Photocatalyst Degradation: Photocatalysts can degrade over long reaction times, especially in the presence of oxygen or other reactive species.
-
Quenching: Your substrate or other components in the reaction mixture could be quenching the excited state of the photocatalyst.
Q3: I am using AIBN as a thermal initiator and experiencing low yields. What should I check?
A3: When using AIBN (Azobisisobutyronitrile), consider the following:
-
Temperature: AIBN has a temperature-dependent decomposition rate. Ensure your reaction is at a temperature that allows for a suitable rate of radical generation (typically 60-80 °C).
-
AIBN Concentration: The concentration of AIBN can affect the rate of initiation. While a higher concentration can increase the rate, it can also lead to a higher rate of termination and potentially more side products.[1]
-
Solvent: The choice of solvent can influence the decomposition rate of AIBN.
Q4: Could the electronic properties of my substrate be the cause of low conversion?
A4: Yes, the electronic nature of your substrate, particularly for radical additions to alkenes, plays a significant role. Electron-deficient alkenes generally react faster with the nucleophilic 2,2,2-trifluoroethyl radical. Conversely, electron-rich alkenes may exhibit lower reactivity.
| Substrate Type | Expected Reactivity with CF₃CH₂• | Potential Issue |
| Electron-Deficient Alkene | High | Less likely to be the cause of low conversion. |
| Electron-Rich Alkene | Moderate to Low | May require longer reaction times or higher temperatures. |
| Sterically Hindered Alkene | Low | The bulky trifluoroethyl radical may have difficulty accessing the reaction site. |
Category 2: Side Reactions and Impurities
Q5: I'm observing the formation of significant side products in my reaction. What are the likely culprits?
A5: The formation of side products is often linked to the reaction conditions and the reactivity of the radical intermediates. Common side products include:
-
Radical Dimerization: The 2,2,2-trifluoroethyl radical can dimerize to form 1,1,1,4,4,4-hexafluorobutane. This is more likely at higher radical concentrations.
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Reaction with Solvent: Radicals can react with the solvent, especially if the solvent has easily abstractable hydrogen atoms.
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Products from Oxygen Interception: If oxygen is present, it can trap the radical intermediates, leading to the formation of peroxides and other oxygenated byproducts.[2][3]
Caption: Potential pathways for desired and side reactions.
Experimental Protocols
Protocol 1: Photocatalytic Trifluoroethylation of Styrene (B11656)
This protocol is a representative example of a visible-light-induced radical addition of this compound to an alkene.[2][3]
Materials:
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Styrene
-
This compound (CF₃CH₂I)
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fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂
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N,N-Diisopropylethylamine (Hünig's base)
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Acetonitrile (B52724) (anhydrous, degassed)
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Nitrogen or Argon gas
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Blue LED lamp (40W)
Procedure:
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To a dry Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%).
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Add the styrene (1.0 equiv).
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The tube is sealed with a rubber septum, and the atmosphere is replaced with nitrogen or argon by performing three vacuum/backfill cycles.
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Add anhydrous, degassed acetonitrile via syringe.
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Add this compound (1.5-2.0 equiv) and Hünig's base (1.5-2.0 equiv) via syringe.
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Place the reaction tube approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
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Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired product.
Protocol 2: AIBN-Initiated Radical Addition to an Alkene
This protocol describes a general procedure for the thermal initiation of the radical addition of this compound.
Materials:
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Alkene substrate
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This compound (CF₃CH₂I)
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Azobisisobutyronitrile (AIBN)
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Anhydrous toluene (B28343) or benzene (B151609) (degassed)
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Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkene (1.0 equiv) and this compound (1.5 equiv) in degassed anhydrous toluene.
-
Add AIBN (0.1-0.2 equiv).
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Purge the system with nitrogen or argon for 15-20 minutes.
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Heat the reaction mixture to 80 °C with vigorous stirring under a nitrogen or argon atmosphere.
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Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
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Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the radical trifluoroethylation of alkenes.
Table 1: Photocatalytic Hydroxytrifluoroethylation of Styrenes [2][3]
| Entry | Styrene Derivative | Atmosphere | Yield (%) |
| 1 | Styrene | Oxygen | 77 |
| 2 | 4-Methylstyrene | Oxygen | 85 |
| 3 | 4-Methoxystyrene | Oxygen | 82 |
| 4 | 4-Chlorostyrene | Oxygen | 75 |
| 5 | 4-Bromostyrene | Oxygen | 72 |
Reaction conditions: Styrene (0.5 mmol), CF₃CH₂I (1.0 mmol), fac-Ir(ppy)₃ (1 mol%), H₂O (500 µL) in MeCN (2 mL), blue LED irradiation, room temperature, 24 h.
Table 2: Influence of Initiator on Radical Polymerization Conversion (Illustrative)
| Initiator | Concentration (mol/L) | Temperature (°C) | Time (h) | Conversion (%) |
| AIBN | 0.01 | 90 | 2 | ~40 |
| AIBN | 0.02 | 90 | 2 | ~60 |
| AIBN | 0.04 | 90 | 2 | ~75 |
Note: This data is illustrative for the homopolymerization of MMA and demonstrates the general trend that higher initiator concentrations can lead to higher initial conversion rates.[1] Optimal concentrations for specific trifluoroethylation reactions may vary.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1,1,1-Trifluoro-2-iodoethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Poisoning by Iodide: The iodide from CF₃CH₂I can form inactive palladium-iodide bridged dimers, effectively removing the active catalyst from the cycle.[1] | - Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like RuPhos) that can stabilize the palladium center and accelerate reductive elimination.[2] - Increase Catalyst Loading: A higher catalyst loading (e.g., up to 10 mol%) may be necessary to compensate for deactivation.[2] - Use of Additives: While not explicitly documented for CF₃CH₂I, in other iodide-mediated reactions, additives that can sequester iodide ions have been beneficial.[1] |
| 2. Formation of Palladium Black: The active Pd(0) catalyst may aggregate into inactive palladium black, especially at elevated temperatures or if the reaction kinetics are slow.[3] | - Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize catalyst aggregation. - Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidation of Pd(0), which can precede agglomeration.[4] - Use of Pre-catalysts: Employ well-defined palladium pre-catalysts that generate the active Pd(0) species in a controlled manner. | |
| 3. Side Reactions of CF₃CH₂I: It has been hypothesized that CF₃CH₂I can engage in side (redox) reactions with the Pd(0) catalyst or phosphine ligands, leading to catalyst inhibition.[2] | - Optimize Reagent Stoichiometry: Avoid a large excess of CF₃CH₂I. Carefully titrate the amount to find the optimal balance between reactant concentration and catalyst stability.[2] - Monitor for Byproducts: Analyze the reaction mixture for byproducts such as 1,1,1-trifluoroethane (B1214931) (CF₃CH₃), which can indicate catalyst-consuming side reactions.[2] | |
| Inconsistent Reaction Rates | 1. Catalyst Induction Period: Some catalyst systems may require an initial activation period. | - Pre-activation: Consider pre-stirring the palladium source and ligand before adding the coupling partners to ensure the formation of the active catalytic species. |
| 2. Heterogeneous Mixture: Poor stirring or solubility issues can lead to inconsistent reaction rates. | - Solvent Screening: Test different solvents or solvent mixtures to ensure all components are adequately dissolved. - Vigorous Stirring: Ensure efficient mixing, especially in scaled-up reactions. | |
| Formation of Homocoupling Products | 1. Presence of Oxidants: Oxygen in the reaction vessel can lead to the formation of Pd(II) species that promote homocoupling of the coupling partner (e.g., boronic acid). | - Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and ensure the reaction vessel is thoroughly purged with an inert gas. |
| 2. Incomplete Reduction of Pre-catalyst: If using a Pd(II) pre-catalyst, incomplete reduction to Pd(0) can lead to side reactions. | - Ensure Reductive Conditions: The reaction conditions (e.g., presence of a suitable base or other reducing agents in the system) should be sufficient to fully generate the active Pd(0) catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation when using this compound?
A1: The primary suspected mechanism is catalyst poisoning by the iodide anion. Iodide is a soft ligand that can bind strongly to the soft palladium center. This can lead to the formation of stable, catalytically inactive µ-iodo bridged palladium dimers, which effectively halt the catalytic cycle.[1] Additionally, side reactions between this compound and the palladium(0) catalyst or its ligands have been proposed as a potential source of inhibition.[2]
Q2: How does the trifluoromethyl group in this compound affect catalyst stability?
A2: While direct studies are limited, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond. Preliminary mechanistic studies of a palladium-catalyzed cascade C-H trifluoroethylation suggest that the bulky nature of the CF₃CH₂I reagent influences reactivity and that the rate-determining step can be the oxidative addition to a palladacycle.[1] It is plausible that the electronic effects of the CF₃ group could modulate the rate of oxidative addition and subsequent steps, which in turn could impact the overall stability of the catalyst in the catalytic cycle.
Q3: Which ligands are most effective in mitigating catalyst deactivation in these reactions?
A3: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by Buchwald (e.g., RuPhos, SPhos, DavePhos), have shown effectiveness in cross-coupling reactions with this compound.[2] These ligands are known to accelerate the reductive elimination step of the catalytic cycle, which can minimize the lifetime of sensitive intermediates and potentially reduce the opportunity for deactivation pathways to occur.[5]
Q4: What role does the base play in catalyst stability when using this compound?
A4: The choice of base is critical in any cross-coupling reaction. While not specifically detailed for CF₃CH₂I-related deactivation, the base can influence catalyst stability in several ways. A base that is too strong or not suitable for the specific reaction can lead to ligand degradation or promote side reactions. For Sonogashira reactions, the choice of base can significantly impact catalyst performance and stability.[6][7] It is crucial to screen different bases (e.g., carbonates, phosphates, alkoxides) to find the optimal conditions for a specific transformation.
Q5: Are there any non-palladium catalysts that can be used for cross-coupling with this compound?
A5: Yes, copper-promoted reductive coupling reactions of aryl iodides with this compound have been developed.[8][9][10] These reactions can proceed under mild conditions and tolerate a variety of functional groups.[9][10] This offers an alternative catalytic system that may not be susceptible to the same deactivation pathways as palladium catalysts.
Quantitative Data Summary
The following tables summarize quantitative data from representative cross-coupling reactions involving this compound. This data is intended for comparative purposes to aid in experimental design.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Biphenylboronic Acid with CF₃CH₂I [2]
| Ligand | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 21 |
| P(o-tol)₃ | 2.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 34 |
| P(t-Bu)₃ | 2.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 68 |
| RuPhos | 2.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 81 |
| SPhos | 2.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 75 |
| DavePhos | 2.5 | Cs₂CO₃ | Dioxane | 80 | 12 | 65 |
Reaction conditions: 4-biphenylboronic acid (0.2 mmol), CF₃CH₂I (0.4 mmol), Pd₂(dba)₃·CHCl₃ (2.5 mol% Pd), ligand (8.5 mol%), Cs₂CO₃ (0.8 mmol), dioxane (2 mL), 80 °C, 12 h.[2]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Trifluoroethylation [2]
-
Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol% Pd), and the phosphine ligand (e.g., RuPhos, 8.5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 4.0 equiv) and the anhydrous solvent (e.g., dioxane).
-
Substrate Addition: Add this compound (2.0 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 353-83-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-promoted reductive coupling of aryl iodides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trifluoroethylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in trifluoroethylation reactions. The following sections offer insights into optimizing solvent and base selection to overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during trifluoroethylation reactions in a question-and-answer format.
Q1: My trifluoroethylation reaction has a low yield or is not proceeding. What are the common causes and solutions?
A1: Low or no yield in trifluoroethylation reactions can stem from several factors related to reagents, reaction conditions, and substrate reactivity.
-
Insufficiently Strong Base: The choice of base is critical for deprotonating the substrate (e.g., phenol (B47542) or amine) to form the nucleophile. If the base is too weak, the concentration of the active nucleophile will be low, resulting in a sluggish or incomplete reaction.
-
Solution: For O-trifluoroethylation of phenols, stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for less acidic phenols. For N-trifluoroethylation, the choice of base can be substrate-dependent. For instance, in the trifluoroethylation of indoles, organic bases like 2,6-di-tert-butylpyridine (B51100) (DTBPy) can be effective in minimizing side reactions.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Trifluoroethylation reactions are typically Sₙ2 processes, which are favored by polar aprotic solvents.
-
Solution: Use anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
-
Presence of Water: Many bases used in these reactions (e.g., NaH, K₂CO₃) are sensitive to moisture. Water can quench the base and the deprotonated substrate, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Inorganic bases like K₂CO₃ and Cs₂CO₃ should be dried under vacuum at high temperatures before use. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
-
-
Steric Hindrance: Highly substituted substrates may exhibit slower reaction rates due to steric hindrance around the reaction center, impeding the approach of the trifluoroethylating agent.
-
Solution: Increase the reaction temperature or prolong the reaction time. Using a less sterically hindered trifluoroethylating agent, if available, could also be beneficial.
-
Q2: I am observing significant side product formation in my reaction. How can I improve the selectivity?
A2: Side product formation is a common issue. The nature of the side products depends on the substrate and reaction conditions.
-
C-alkylation vs. O-alkylation of Phenols: Phenoxide ions are ambident nucleophiles and can undergo alkylation at either the oxygen or the carbon atoms of the aromatic ring.
-
Solution: O-alkylation is generally favored in polar aprotic solvents. The choice of cation from the base can also influence the selectivity, although this is a more complex effect.
-
-
Over-alkylation of Amines: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of products. The product of the first trifluoroethylation is often more nucleophilic than the starting amine, leading to a "runaway" reaction.
-
Solution: This is a challenging problem to solve completely. Using a large excess of the starting amine can favor mono-alkylation. Alternatively, reductive amination using trifluoroacetic acid is a practical, catalyst-free method for the controlled trifluoroethylation of amines.[1]
-
-
Side Reactions with Indoles: In the trifluoroethylation of indoles, dimerization and subsequent N-trifluoroethylation of the resulting indoline (B122111) can be a significant side reaction.
-
Solution: The addition of a hindered, non-nucleophilic base like 2,6-di-tert-butylpyridine (DTBPy) can effectively suppress this side reaction and improve the yield of the desired C3-trifluoroethylated product.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which base is better for my trifluoroethylation reaction: an inorganic base like K₂CO₃/Cs₂CO₃ or an organic base like triethylamine (B128534) (Et₃N)?
A1: The choice between an inorganic and an organic base depends on the specific reaction and substrate.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, NaH): These are commonly used for the O-trifluoroethylation of phenols and other acidic hydroxyl groups. They are strong enough to deprotonate phenols to form the nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) is often considered more effective than potassium carbonate (K₂CO₃), which can be attributed to the "cesium effect," where the larger cesium cation is more poorly solvated, leading to a more "naked" and reactive anion. Sodium hydride (NaH) is a very strong, non-nucleophilic base that is highly effective for deprotonating alcohols and phenols.
-
Organic Bases (Et₃N, DIPEA, DTBPy): These are often used in N-trifluoroethylation reactions, particularly when a milder base is required or when the substrate is sensitive to strong inorganic bases. For substrates like indoles, a hindered organic base such as 2,6-di-tert-butylpyridine (DTBPy) can be crucial for preventing side reactions.[2]
Q2: What is the best solvent for my trifluoroethylation reaction?
A2: Trifluoroethylation reactions typically proceed via an Sₙ2 mechanism, which is favored by polar aprotic solvents .
-
Recommended Solvents: N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are excellent choices. They can dissolve ionic reagents and stabilize the transition state of the Sₙ2 reaction without solvating and deactivating the nucleophile.
-
Solvents to Avoid: Polar protic solvents like water, methanol, and ethanol (B145695) should generally be avoided. They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.
Q3: Can I use 2,2,2-trifluoroethanol (B45653) as a solvent?
A3: While 2,2,2-trifluoroethanol is a polar solvent, it is also a protic solvent and can act as a nucleophile itself, potentially leading to unwanted side reactions. It is generally not a recommended solvent for trifluoroethylation reactions unless it is also intended to be the trifluoroethyl source under specific catalytic conditions.
Q4: My trifluoroethylating agent is not very reactive. What can I do?
A4: The reactivity of trifluoroethylating agents varies. 2,2,2-trifluoroethyl iodide (CF₃CH₂I) is a common and relatively inexpensive reagent. For less reactive substrates, more powerful trifluoroethylating agents like 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) or hypervalent iodine reagents such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate can be used. These reagents have better leaving groups and are more electrophilic, leading to faster reaction rates.
Quantitative Data on Reaction Optimization
The following tables summarize quantitative data on the optimization of bases for the trifluoroethylation of indole (B1671886).
Table 1: Effect of Base on the Trifluoroethylation of Indole
| Entry | Base | Ratio of C3-alkylation to N-alkylation |
| 1 | None | 1 : 0.2 |
| 2 | 2,6-lutidine | 1 : 0.1 |
| 3 | 2,6-di-tert-butylpyridine (DTBPy) | 1 : 0.05 |
| 4 | Triethylamine (Et₃N) | 1 : 0.3 |
| 5 | N,N-Diisopropylethylamine (DIPEA) | 1 : 0.25 |
Reaction conditions: Indole (1 equiv.), 2,2,2-trifluoroethyl(mesityl)iodonium triflate (1 equiv.), base (2 equiv.), CH₂Cl₂ (0.2 M), room temperature, 1 hour. Data adapted from a study on indole trifluoroethylation.[2]
Experimental Protocols
Protocol 1: C3-Trifluoroethylation of Indole
This protocol is adapted from a reported procedure for the direct trifluoroethylation of indoles.[2][3]
Materials:
-
Indole
-
2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate (B1224126)
-
2,6-di-tert-butylpyridine (DTBPy)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add indole (0.1 mmol, 1 equiv.).
-
Add 2,6-di-tert-butylpyridine (0.2 mmol, 2 equiv.) to the vial.
-
Add anhydrous dichloromethane (0.5 mL) to the vial.
-
Add 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate (0.13 mmol, 1.3 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature for 10-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired 3-(2,2,2-trifluoroethyl)-1H-indole.
Protocol 2: N-Trifluoroethylation of Secondary Amines using Trifluoroacetic Acid
This protocol provides a general, catalyst-free method for the reductive trifluoroethylation of secondary amines.[1]
Materials:
-
Secondary amine
-
Trifluoroacetic acid (TFA)
-
Phenylsilane (B129415) (PhSiH₃)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the secondary amine (1.0 mmol, 1 equiv.).
-
Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.2 M).
-
Add trifluoroacetic acid (1.75 mmol, 1.75 equiv.) to the stirred solution at room temperature.
-
Add phenylsilane (2.5 mmol, 2.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-trifluoroethylated amine.
Visualization of Workflows and Logic
Caption: A troubleshooting workflow for addressing low yields in trifluoroethylation reactions.
Caption: A decision-making diagram for selecting the appropriate solvent and base.
References
Technical Support Center: Stability of 1,1,1-Trifluoro-2-iodoethane under Photocatalysis Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 1,1,1-trifluoro-2-iodoethane in photocatalytic reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in photocatalysis?
A1: this compound (CF₃CH₂I) primarily serves as a precursor for the 2,2,2-trifluoroethyl radical (•CH₂CF₃) under photocatalytic conditions. The carbon-iodine (C-I) bond is relatively weak and can undergo homolytic cleavage upon activation by a photocatalyst and light, making it a valuable reagent for introducing the trifluoroethyl group into organic molecules.
Q2: What is the general mechanism for the photocatalytic activation of this compound?
A2: The most common mechanism is a visible-light-induced photoredox cycle. In a typical reaction, a photocatalyst, such as fac-Ir(ppy)₃, absorbs light and is excited to a higher energy state. The excited photocatalyst can then transfer an electron to this compound, leading to the cleavage of the C-I bond and the formation of the trifluoroethyl radical and an iodide anion. This radical can then engage in various organic transformations.
Q3: What types of reactions can be performed using this compound in photocatalysis?
A3: this compound is widely used in atom transfer radical addition (ATRA) reactions. This allows for the simultaneous introduction of a 2,2,2-trifluoroethyl group and an iodine atom across a double bond in alkenes and silyl (B83357) enol ethers.[1] It is also utilized in the trifluoroethylation of various substrates, including styrenes and imidazoheterocycles, to produce valuable compounds like γ-trifluoromethyl alcohols and β-trifluoromethyl ketones.[1]
Q4: How stable is this compound under typical laboratory conditions?
A4: this compound is a liquid at room temperature and should be stored in a cool, dark place. It may contain a stabilizer, such as copper, to inhibit decomposition. While it is relatively stable in the absence of light, it is susceptible to degradation under photocatalytic conditions, which is the basis of its utility in these reactions.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Photocatalyst | - Ensure the photocatalyst is fresh and has been stored correctly. - Verify the catalyst's absorption spectrum and ensure your light source emits at an appropriate wavelength. - Consider increasing the catalyst loading incrementally. |
| Insufficient Light Source | - Check the power output of your light source. For visible-light-induced reactions, a blue LED (around 450 nm) is often effective.[2] - Ensure the reaction vessel is positioned to receive maximum and uniform irradiation. |
| Degraded this compound | - Use freshly opened or purified this compound. - Store the reagent under an inert atmosphere and away from light. |
| Inappropriate Solvent or Base | - Acetonitrile is a commonly used solvent for these reactions.[1] Ensure it is dry. - An organic base, such as Hünig's base (diisopropylethylamine), is often required.[1] Ensure the base is fresh and added in the correct stoichiometry. |
| Presence of Oxygen | - For many radical reactions, the presence of oxygen can be detrimental. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Substrate Reactivity | - The electronic properties of your substrate can significantly impact the reaction. Electron-rich alkenes may react differently than electron-deficient ones. Consider adjusting the reaction conditions or photocatalyst accordingly. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Dimerization of Trifluoroethyl Radicals | - This can occur at high radical concentrations. Try lowering the concentration of this compound or the light intensity to reduce the rate of radical generation. |
| Hydrodeiodination of the Product | - In the presence of a hydrogen source, the desired iodo-functionalized product may be reduced. Ensure the solvent and reagents are anhydrous if this side reaction is observed. |
| Polymerization of Alkene Substrate | - This is more likely with highly reactive alkenes. Consider lowering the reaction temperature or the concentration of the alkene. |
| Reaction with Solvent | - The trifluoroethyl radical may react with the solvent. Acetonitrile is generally a good choice, but other solvents should be carefully evaluated for their potential to participate in side reactions. |
Experimental Protocols
General Protocol for Visible-Light-Induced Trifluoroethylation of Coumarins
This protocol is adapted from a published procedure for the direct Csp²-H radical trifluoroethylation of coumarins.[3]
Materials:
-
Coumarin (B35378) substrate (1.0 equiv)
-
This compound (2.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Acetonitrile, 0.1 M)
-
Reaction vessel (e.g., Schlenk tube)
-
Light source (e.g., Blue LED lamp)
Procedure:
-
To a Schlenk tube, add the coumarin substrate, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.
-
Add the solvent and this compound via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Quantitative Data Example (from literature):
| Substrate | Product Yield (%) |
| Coumarin | 85 |
| 6-Methylcoumarin | 82 |
| 7-Methoxycoumarin | 78 |
Yields are isolated yields as reported in the literature for specific substrates under optimized conditions.[3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low product yields.
Signaling Pathway for Photocatalytic Generation of the Trifluoroethyl Radical
Caption: A simplified representation of the photocatalytic cycle.
References
Technical Support Center: Managing Homocoupling in Trifluoroethylation Reactions
Welcome to the technical support center for managing homocoupling side products during trifluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling side product in trifluoroethylation reactions?
A1: The primary homocoupling side product is 1,1,1,4,4,4-hexafluorobutane (B1607238) (CF₃CH₂-CH₂CF₃). This occurs when two trifluoroethyl moieties couple with each other instead of the desired substrate.
Q2: What are the common causes of excessive trifluoroethyl homocoupling?
A2: Excessive homocoupling can stem from several factors, including:
-
Reaction conditions that favor radical pathways: High temperatures or the presence of radical initiators can lead to the formation of trifluoroethyl radicals, which readily dimerize.
-
Suboptimal catalyst or ligand choice: The catalyst and ligand system plays a crucial role in promoting the desired cross-coupling over homocoupling.[1] Bulky electron-rich phosphine (B1218219) ligands, for instance, can often improve selectivity.
-
Presence of oxygen: Oxygen can promote the oxidative homocoupling of organometallic intermediates.[1] Therefore, maintaining a strictly inert atmosphere is critical.
-
Incorrect stoichiometry: An excess of the trifluoroethylating agent can sometimes increase the likelihood of homocoupling.
Q3: How can I detect and quantify the 1,1,1,4,4,4-hexafluorobutane byproduct?
A3: The homocoupling byproduct can be detected and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying the volatile 1,1,1,4,4,4-hexafluorobutane.
-
¹⁹F NMR Spectroscopy: The fluorine spectrum will show a distinct signal for the -CH₂CF₃ group in the homocoupled product, which can be integrated against an internal standard (like PhCF₃) to determine its concentration.
Q4: What are the most effective strategies to purify my desired product from the homocoupling byproduct?
A4: Since 1,1,1,4,4,4-hexafluorobutane is a relatively nonpolar and volatile compound, it can often be removed by:
-
Distillation: If the desired product is significantly less volatile, distillation can be an effective purification method.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel can separate the desired product from the less polar homocoupling byproduct.
-
Evaporation under reduced pressure: In many cases, the volatile byproduct can be removed by concentrating the reaction mixture on a rotary evaporator.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of 1,1,1,4,4,4-hexafluorobutane detected by GC-MS or ¹⁹F NMR. | Reaction conditions are favoring a radical mechanism. | Lower the reaction temperature. Ensure the reaction is shielded from light if a photoredox pathway is suspected. |
| The catalyst system is not optimal for selective cross-coupling. | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands are often beneficial. | |
| Presence of oxygen in the reaction. | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Incorrect stoichiometry of reagents. | Use a slight excess of the limiting reagent (e.g., the boronic acid) relative to the trifluoroethylating agent. | |
| Low yield of the desired trifluoroethylated product. | Catalyst deactivation. | Ensure anhydrous and anaerobic conditions. Use a well-defined pre-catalyst. |
| Competing side reactions, including homocoupling and protodeboronation. | Optimize the base and solvent system. For Suzuki-type couplings, consider using anhydrous conditions to minimize protodeboronation.[1] | |
| Difficulty in separating the product from the homocoupling byproduct. | Insufficient difference in polarity or volatility. | If distillation is ineffective, try optimizing the mobile phase for column chromatography to achieve better separation. |
Data Summary
The choice of ligand and palladium source can significantly impact the selectivity of the trifluoroethylation reaction. Below is a summary of how different conditions can affect the yield of the desired product versus the homocoupling side product.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene (B28343) | 80 | 81 | Minimized |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 75 | Observed |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | DMF | 90 | 65 | Significant |
This table is a representative summary based on typical outcomes in palladium-catalyzed cross-coupling reactions and is intended for illustrative purposes.
Experimental Protocol: Palladium-Catalyzed Trifluoroethylation of Arylboronic Acids with Minimized Homocoupling
This protocol is optimized for the trifluoroethylation of an arylboronic acid using trifluoroethyl iodide, with measures taken to minimize the formation of 1,1,1,4,4,4-hexafluorobutane.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Trifluoroethyl iodide (CF₃CH₂I) (1.2 mmol)
-
[Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)
-
P(t-Bu)₃ (0.1 mmol, 10 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the arylboronic acid, [Pd₂(dba)₃], P(t-Bu)₃, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add the anhydrous, degassed toluene to the Schlenk tube, followed by the trifluoroethyl iodide.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the volatile solvent and any remaining trifluoroethyl iodide and 1,1,1,4,4,4-hexafluorobutane. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Homocoupling in Trifluoroethylation
Caption: Troubleshooting workflow for minimizing homocoupling side products.
Proposed Mechanistic Pathways
Caption: Mechanistic pathways in trifluoroethylation reactions.
References
Technical Support Center: Workup Procedures for 1,1,1-Trifluoro-2-iodoethane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,1,1-Trifluoro-2-iodoethane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate workup procedure. Its volatility and solubility are key considerations.
| Property | Value | Implication for Workup |
| Boiling Point | 54.8 °C | Can be removed by distillation or rotary evaporation if the desired product is not volatile. |
| Density | 2.13 g/mL at 25 °C | Being denser than water, it will be in the lower layer during aqueous extractions with less dense organic solvents. |
| Solubility | Insoluble in water; Soluble in alcohol and ether. | Facilitates removal through aqueous washes (liquid-liquid extraction). |
| Molecular Weight | 209.94 g/mol | Relevant for calculating molar equivalents of quenching agents. |
Q2: My reaction is complete, but I suspect a significant amount of unreacted this compound remains. What is the simplest removal method?
A2: For non-volatile products, the most straightforward approach is distillation or rotary evaporation . Given its low boiling point (54.8 °C), this compound can often be removed under reduced pressure.[1][2]
Q3: I've tried rotary evaporation, but I'm still seeing the impurity in my NMR spectrum. What's the next step?
A3: If physical separation methods are insufficient, a chemical quench followed by an aqueous workup is recommended. The reactivity of the C-I bond can be exploited to convert it into a more easily removable species.
Q4: What are suitable quenching agents for this compound?
A4: The choice of quenching agent depends on the stability of your desired product. Common options include:
-
Aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A mild reducing agent that can react with the alkyl iodide.
-
Aqueous Sodium Bisulfite (NaHSO₃): Another mild reducing agent suitable for this purpose.
-
Nucleophilic Amines (e.g., Diethylamine): These can displace the iodide via nucleophilic substitution, forming a more polar and water-soluble ammonium (B1175870) salt. This is only suitable if your product is not amine-reactive.
Q5: How do I perform an effective aqueous workup to remove the quenched product and any remaining this compound?
A5: A standard liquid-liquid extraction is effective. Since this compound is insoluble in water, it will partition into the organic layer.[1] The quenched byproducts are typically water-soluble and will be removed in the aqueous layer.
Q6: My desired product has some water solubility. How can I minimize product loss during aqueous extraction?
A6: To reduce the solubility of your organic product in the aqueous layer, use a brine wash (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase will decrease the solubility of most organic compounds.
Q7: After extraction, my product is still not pure. What is the final purification step?
A7: Flash column chromatography is the definitive final step for achieving high purity. The significant difference in polarity between the relatively non-polar this compound and more polar products allows for effective separation.
Troubleshooting Guide
| Issue | Recommended Action |
| Product is volatile and co-evaporates with this compound. | Avoid removal by evaporation. Proceed directly to a chemical quench and aqueous workup, followed by column chromatography. |
| An emulsion forms during aqueous extraction. | Add brine to the separatory funnel to help break the emulsion. If it persists, filter the mixture through a pad of Celite. |
| The color of the organic layer is yellow or brown after extraction. | This may indicate the presence of iodine. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears. |
| Product is sensitive to basic conditions. | Avoid using amine-based quenching agents. Stick to milder reagents like sodium thiosulfate or sodium bisulfite. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. Continue stirring for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was conducted under acidic conditions.
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The choice of eluent will depend on the polarity of your product.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel.
-
Elution: Run the column, collecting fractions. This compound, being relatively non-polar, will elute early.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
Caption: Decision tree for selecting the appropriate workup procedure.
References
"effect of temperature on the efficiency of trifluoroethylation"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the efficiency of trifluoroethylation reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My trifluoroethylation reaction is giving a low yield. How do I know if the temperature is the issue?
Low yields in trifluoroethylation reactions can be attributed to several factors, with reaction temperature being a critical parameter.[1] An inappropriate temperature can lead to a sluggish reaction, decomposition of reagents or products, or the formation of side products.
Initial Checks:
-
Consult the literature: Check for established protocols for similar substrates and trifluoroethylating agents to see the recommended temperature range.
-
Monitor the reaction: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of the desired product. If the reaction is not proceeding, the temperature may be too low. If you observe the formation of multiple new spots, the temperature might be too high, leading to side reactions.
Q2: I suspect the reaction temperature is too low. What are the signs and what should I do?
Signs of a low reaction temperature:
-
Slow or incomplete conversion of the starting material.
-
The reaction stalls after a certain point.
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress.
-
Screen a Range of Temperatures: If the optimal temperature is unknown, it is best to screen a range of temperatures. For instance, in the trifluoroethylation of enamines, increasing the temperature from room temperature to 60 °C was found to significantly improve the yield.[1]
-
Consider the Solvent's Boiling Point: Ensure the chosen reaction temperature does not exceed the boiling point of your solvent.
Q3: The reaction is producing significant byproducts. Could the temperature be too high?
Signs of an excessively high reaction temperature:
-
Formation of multiple products observed by TLC or LC-MS.
-
Degradation of the starting material or the desired product.
-
Darkening or charring of the reaction mixture.
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature in increments of 10-20 °C.
-
Run the Reaction at Room Temperature or Below: Many trifluoroethylation reactions proceed efficiently at room temperature. Some sensitive substrates may even require cooling.
-
Optimize Reaction Time: A higher temperature might require a shorter reaction time to minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a trifluoroethylation reaction?
There is no single optimal temperature for all trifluoroethylation reactions. It is highly dependent on the substrate, the trifluoroethylating agent, the catalyst (if any), and the solvent used. For example, a copper-catalyzed trifluoroethylation of vinylsiloxanes was found to be best performed at 40 °C.[2] In contrast, some photocatalytic trifluoromethylations of styrenes proceed efficiently at room temperature.
Q2: Can temperature affect the regioselectivity of a trifluoroethylation reaction?
Yes, temperature can influence the regioselectivity of the reaction. In some cases, different reactive sites on a molecule may have different activation energies for trifluoroethylation. By controlling the temperature, it may be possible to favor the reaction at one site over another.
Q3: How does temperature interact with other reaction parameters in trifluoroethylation?
Temperature is interconnected with other parameters like reaction time, concentration, and catalyst loading. For instance, a lower temperature may require a longer reaction time to achieve a good yield. It is crucial to co-optimize these parameters to find the most efficient reaction conditions.
Q4: Are there any general guidelines for choosing a starting temperature for a new trifluoroethylation reaction?
A good starting point for a novel trifluoroethylation reaction is often room temperature (around 20-25 °C), as many modern methods are designed to be performed under mild conditions. If the reaction is slow, a moderate increase to 40-60 °C can be explored. For sensitive substrates, starting at 0 °C or even lower may be necessary to prevent decomposition.
Data Presentation
| Reaction Type | Substrate | Trifluoroethylating Agent | Catalyst | Optimal Temperature (°C) | Yield (%) |
| Trifluoromethylation/Azirination | Enamine | Togni Reagent | CuI | 60 | 55 |
| Trifluoromethylation | Vinylsiloxane | Umemoto's Reagent II | Kubas' salt (Cu(CH3CN)4PF6) | 40 | 61 |
| Trifluoromethylation | Styrenes | CF3I | fac-Ir(ppy)3 | Room Temperature | Varies |
Note: The yields reported are for the optimized reaction conditions and are not necessarily the result of a systematic temperature screening.
Experimental Protocols
General Protocol for Temperature Optimization in a Trifluoroethylation Reaction
This protocol provides a general workflow for determining the optimal temperature for a trifluoroethylation reaction. The specific substrate, trifluoroethylating agent, catalyst, and solvent should be chosen based on the specific transformation being investigated.
Materials:
-
Substrate
-
Trifluoroethylating agent (e.g., Togni reagent, Umemoto reagent, CF3I)
-
Catalyst (if required, e.g., CuI, photocatalyst)
-
Anhydrous solvent (e.g., DCE, MeCN, DMF)
-
Reaction vials or round-bottom flasks
-
Stirring plate with heating and cooling capabilities
-
TLC plates and developing chamber or LC-MS instrument
-
Standard laboratory glassware and workup reagents
Procedure:
-
Setup Parallel Reactions: In separate, identical reaction vials, set up the reaction with your substrate, trifluoroethylating agent, catalyst, and solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Screening: Place each vial at a different, constant temperature. A suggested range for screening could be: 0 °C, room temperature (25 °C), 40 °C, 60 °C, and 80 °C. Ensure the chosen temperatures are compatible with the solvent's boiling point.
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial and analyze it by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.
-
Determine Optimal Temperature: After a set reaction time (e.g., 24 hours), or once the starting material is consumed at one of the temperatures, quench the reactions. Work up each reaction identically and determine the yield of the desired product for each temperature. The temperature that provides the highest yield with the fewest byproducts is the optimal temperature.
-
Further Optimization (Optional): Once an optimal temperature is identified, a narrower range around this temperature can be screened (e.g., if 60 °C was optimal, screen 55 °C, 60 °C, and 65 °C) to further refine the conditions.
Visualizations
Caption: Logical workflow of temperature's effect on trifluoroethylation.
Caption: Experimental workflow for temperature optimization.
References
Validation & Comparative
A Head-to-Head Comparison of Trifluoroethylating Agents: 1,1,1-Trifluoro-2-iodoethane vs. Trifluoroethyl Tosylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance in Trifluoroethylation Reactions
The strategic introduction of the trifluoroethyl (-CH₂CF₃) group is a cornerstone of modern medicinal chemistry and materials science, capable of significantly enhancing metabolic stability, lipophilicity, and binding affinity of target molecules.[1] Among the arsenal (B13267) of reagents available for this transformation, 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I) and 2,2,2-trifluoroethyl p-toluenesulfonate (trifluoroethyl tosylate, CF₃CH₂OTs) are two of the most prominent. This guide provides a comprehensive comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for specific synthetic applications.
Executive Summary
Both this compound and trifluoroethyl tosylate are effective reagents for introducing the trifluoroethyl moiety, primarily through nucleophilic substitution pathways. The fundamental difference in their reactivity stems from the nature of their leaving groups: iodide (I⁻) and tosylate (TsO⁻), respectively. While tosylate is broadly considered an excellent leaving group due to the stability of its conjugate acid (p-toluenesulfonic acid), the reactivity of iodide is highly dependent on the reaction conditions and the nucleophile.[2][3] this compound also exhibits a broader range of reactivity, participating in radical and transition-metal-catalyzed reactions, a versatility not typically observed with trifluoroethyl tosylate.[4]
Reactivity Profile: A Comparative Overview
The choice between these two reagents is often dictated by the nature of the nucleophile, desired reaction conditions, and potential side reactions. The strong electron-withdrawing effect of the trifluoromethyl group influences the reactivity of both compounds.[1]
This compound (CF₃CH₂I) is a versatile reagent that can participate in a variety of transformations:
-
Nucleophilic Substitution: It reacts with a range of nucleophiles, including phenoxides and amines, to form trifluoroethyl ethers and amines. The iodide leaving group is effective, particularly with softer nucleophiles.
-
Radical Reactions: The carbon-iodine bond is susceptible to homolytic cleavage, enabling its use in radical trifluoroethylation reactions, often initiated by photoredox catalysis.[5]
-
Transition-Metal-Catalyzed Cross-Coupling: It is a competent coupling partner in various palladium-catalyzed cross-coupling reactions.[4]
Trifluoroethyl Tosylate (CF₃CH₂OTs) is primarily employed in nucleophilic substitution reactions:
-
O-Trifluoroethylation: It is a widely used reagent for the efficient etherification of aromatic alcohols (phenols).[6]
-
General Nucleophilic Substitution: The tosylate group is an excellent leaving group, making this reagent highly effective for SN2 reactions with a variety of nucleophiles under relatively mild conditions.
The following diagram illustrates the primary reaction pathways for each reagent.
References
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Trifluoroethylation: 1,1,1-Trifluoro-2-iodoethane vs. Togni-type Reagents
In the landscape of modern pharmaceutical and materials science, the introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a key strategy for enhancing metabolic stability, lipophilicity, and bioavailability. This guide provides a detailed comparison between two prominent methods for trifluoroethylation: the use of 1,1,1-trifluoro-2-iodoethane and electrophilic Togni-type reagents, specifically 2,2,2-trifluoroethyl(mesityl)-iodonium triflate.
Performance Comparison
The choice between this compound and a Togni-type reagent for trifluoroethylation depends on the substrate, desired reaction conditions, and functional group tolerance. This compound typically reacts via a radical mechanism, often requiring photoredox or metal catalysis. In contrast, Togni-type hypervalent iodine reagents act as electrophilic sources of the trifluoroethyl group, enabling reactions with nucleophiles under mild, often metal-free conditions.
| Feature | This compound | Togni-type Reagent (2,2,2-Trifluoroethyl(mesityl)-iodonium triflate) |
| Reagent Type | Radical precursor | Electrophilic trifluoroethylating agent |
| Typical Reaction | Radical addition, cross-coupling | Electrophilic substitution |
| Activation | Photocatalyst (e.g., fac-Ir(ppy)3), metal catalyst, or light | Often proceeds without a catalyst, can be activated by Lewis or Brønsted acids |
| Substrate Scope | Alkenes, alkynes, heterocycles[1][2] | Electron-rich systems, nucleophiles (e.g., indoles)[3] |
| Reaction Conditions | Mild (visible light, room temp.) | Very mild (room temp.), often rapid reaction times (10-240 min) |
| Key Advantages | Atom economical, readily available starting material | High selectivity, excellent functional group tolerance, metal-free option[3] |
| Limitations | May require specific catalysts and inert atmosphere | Reagent synthesis is multi-step |
Experimental Data: Trifluoroethylation of Indoles
A direct comparison of the two reagents on the same substrate is best illustrated by the trifluoroethylation of indoles. While this compound can be used for the trifluoroethylation of various heterocycles, the development of 2,2,2-trifluoroethyl(mesityl)-iodonium triflate has provided a highly efficient method for the C3-selective trifluoroethylation of indoles.
| Reagent | Substrate | Product | Yield (%) | Conditions | Reference |
| 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate | Indole (B1671886) | 3-(2,2,2-trifluoroethyl)-1H-indole | 84 | 2,6-di-tert-butylpyridine (B51100), CH2Cl2, rt, 10 min | [3] |
| 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate | 6-Methyl-1H-indole | 6-Methyl-3-(2,2,2-trifluoroethyl)-1H-indole | 95 | 2,6-di-tert-butylpyridine, CH2Cl2, rt, 10 min | [3] |
| This compound | Imidazo[1,2-a]pyridine | 3-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine | 85 | fac-Ir(ppy)3, K2CO3, CH3CN, blue LEDs, rt, 12 h | [1] |
Experimental Protocols
Trifluoroethylation of Indole with 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate[3]
To a solution of indole (0.500 mmol) in dichloromethane (B109758) (2.5 mL) in a 4 mL vial is added 2,6-di-tert-butylpyridine (225 µL, 1.00 mmol). 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate (1.5 equiv.) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the C3-trifluoroethylated indole.
Visible-Light-Induced Trifluoroethylation of Imidazoheterocycles with this compound[1]
In a nitrogen-filled glovebox, a reaction tube is charged with the imidazoheterocycle (0.2 mmol), this compound (0.4 mmol), fac-Ir(ppy)3 (1-5 mol%), and a base (e.g., K2CO3, 0.4 mmol) in a suitable solvent (e.g., acetonitrile, 1.0 mL). The tube is sealed and irradiated with a blue LED lamp at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Mechanistic Pathways
The trifluoroethylation mechanisms for this compound and Togni-type reagents are fundamentally different, which dictates their reactivity and substrate scope.
Caption: Radical trifluoroethylation using this compound.
Caption: Electrophilic trifluoroethylation using a Togni-type reagent.
References
A Comparative Guide to C-H Fluoroalkylation: Umemoto's Reagent vs. 1,1,1-Trifluoro-2-iodoethane
In the landscape of modern pharmaceutical and materials science, the introduction of fluorine-containing functional groups is a critical strategy for modulating molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] Among the various fluoroalkyl groups, the trifluoromethyl (-CF₃) and trifluoroethyl (-CH₂CF₃) moieties are of particular interest. This guide provides an objective comparison of two prominent reagents utilized in C-H functionalization to introduce these groups: Umemoto's reagent and 1,1,1-trifluoro-2-iodoethane.
It is crucial to first clarify a fundamental distinction between these two reagents. Umemoto's reagents are electrophilic trifluoromethylating agents, designed to transfer a trifluoromethyl group (-CF₃).[3][4][5] In contrast, this compound serves as a source for the trifluoroethyl group (-CH₂CF₃), typically via a radical pathway.[6][7] Therefore, they are not interchangeable but rather complementary tools for accessing different fluoroalkylated compounds. This guide will compare their performance, mechanisms, and experimental protocols for their respective C-H functionalization reactions.
Umemoto's Reagent: Electrophilic C-H Trifluoromethylation
Developed by Teruo Umemoto, these reagents are S-(trifluoromethyl)dibenzothiophenium salts, which act as a source of an electrophilic trifluoromethyl group.[3] They are widely used for the trifluoromethylation of a broad range of nucleophiles, including arenes, heteroarenes, and enolates.[2][8] The reaction with aromatic systems can proceed through various pathways, including palladium-catalyzed C-H activation.[9]
Performance Data
The following table summarizes the performance of Umemoto's reagents in the C-H trifluoromethylation of various aromatic and heteroaromatic compounds.
| Substrate | Umemoto's Reagent Variant | Catalyst/Conditions | Yield (%) |
| 2-Phenylpyridine | S-(trifluoromethyl)dibenzothiophenium triflate | Pd(OAc)₂, Cu(OAc)₂, DCE/TFA, 110 °C | Good |
| Thiazole-substituted arene | S-(trifluoromethyl)dibenzothiophenium triflate | Pd(OAc)₂, Cu(OAc)₂, DCE/TFA, 110 °C | Good |
| Imidazole-substituted arene | S-(trifluoromethyl)dibenzothiophenium triflate | S-(trifluoromethyl)dibenzothiophenium triflate | Good |
| Pyrrole (B145914) | S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) | None | 87% |
| Aniline | S-(trifluoromethyl)diphenylsulfonium triflate | None | 4:1 mixture of ortho:para |
Note: Yields are highly substrate and condition-dependent. The data presented is for comparative purposes based on reported examples.[9][10]
Experimental Protocol: C-H Trifluoromethylation of Pyrrole
This protocol describes the direct C-H trifluoromethylation of pyrrole using S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate.[10]
-
Reagents and Solvent:
-
Pyrrole
-
S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent)
-
Anhydrous solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a solution of pyrrole in the chosen anhydrous solvent, add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-trifluoromethylpyrrole.
-
This compound: Radical C-H Trifluoroethylation
This compound (CF₃CH₂I) is a key building block for introducing the trifluoroethyl group.[6][11] Due to the relatively weak carbon-iodine bond, it can serve as a precursor to the 2,2,2-trifluoroethyl radical (CF₃CH₂•) under thermal or photochemical conditions, or through the action of a radical initiator. This radical can then engage in C-H functionalization reactions.
Performance Data
The following table presents examples of trifluoroethylation using this compound. While direct C-H functionalization of simple arenes can be challenging, cross-coupling reactions with pre-functionalized arenes are common.
| Substrate Type | Coupling Partner | Catalyst/Conditions | Product Type |
| Aryl Boronic Acid Esters | This compound | Palladium catalyst | Aryl-CH₂CF₃ |
| Heteroaryl Boronic Acid Esters | This compound | Palladium catalyst | Heteroaryl-CH₂CF₃ |
| Alkenes | This compound | Radical initiator or photoredox catalysis | Trifluoroethylated Alkenes |
| Alkynes | This compound | Radical initiator or photoredox catalysis | Trifluoroethylated Alkynes |
Data sourced from various applications of this compound in organic synthesis.[7]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Aryl Boronic Acid Ester
This protocol describes a general method for the introduction of a trifluoroethyl group into an aromatic ring via cross-coupling, a common application for this reagent.
-
Reagents and Solvent:
-
Aryl or heteroaryl boronic acid ester
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl boronic acid ester, palladium catalyst, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoroethylated arene.
-
Comparative Summary
| Feature | Umemoto's Reagent | This compound |
| Group Transferred | Trifluoromethyl (-CF₃) | Trifluoroethyl (-CH₂CF₃) |
| Reagent Type | Electrophilic ("CF₃⁺" source) | Radical Precursor ("•CH₂CF₃" source) |
| Typical Reaction Type | Electrophilic substitution, Metal-catalyzed C-H activation | Radical addition, Metal-catalyzed cross-coupling |
| Common Substrates | Electron-rich arenes, heteroarenes, enolates, alkynes | Alkenes, alkynes, (hetero)aryl boronic acids/esters |
| Typical Conditions | Can be uncatalyzed, or use Pd, Cu, or photoredox catalysts | Requires radical initiator, light, or metal catalyst |
| Key Advantage | Broad substrate scope for direct trifluoromethylation | Effective for introducing the valuable -CH₂CF₃ group |
Conclusion
The choice between Umemoto's reagent and this compound is fundamentally determined by the desired fluoroalkyl group. For the direct introduction of a trifluoromethyl (-CF₃) group onto a C-H bond, particularly in electron-rich systems, Umemoto's reagents are powerful and versatile tools.[8] Conversely, when the goal is to install a trifluoroethyl (-CH₂CF₃) group, this compound is the appropriate precursor, typically employed in radical reactions or palladium-catalyzed cross-coupling protocols.[6][7] Understanding their distinct reactivity profiles is essential for researchers, scientists, and drug development professionals to strategically design and execute the synthesis of novel fluorinated molecules.
References
- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Umemoto Reagent I - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 353-83-3 | Benchchem [benchchem.com]
- 7. Buy this compound | 353-83-3 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
A Comparative Kinetic Analysis of Electrophilic Trifluoroethylation Reagents
A data-driven guide for researchers, scientists, and drug development professionals on the kinetic performance of common trifluoroethylation agents, providing insights into their reactivity and mechanisms.
The introduction of the trifluoroethyl group is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] A variety of reagents have been developed for this purpose, broadly classified by their reaction mechanisms. This guide provides a comparative kinetic analysis of prominent electrophilic trifluoroethylation reagents, with a focus on sulfonium-based (Umemoto's reagents) and hypervalent iodine-based (Togni's reagents) compounds.[4][5][6][7] Understanding the reaction kinetics of these reagents is paramount for reaction optimization and for predicting their suitability for specific applications.
Comparative Kinetic Data
Kinetic studies are crucial for elucidating the reactivity of different trifluoroethylating agents. The second-order rate constants (k₂) provide a quantitative measure of the reaction speed between the reagent and a nucleophile. The following table summarizes the second-order rate constants for the reactions of various electrophilic trifluoromethylating reagents with a set of reference nucleophiles in dimethyl sulfoxide (B87167) (DMSO) at 20°C.[4]
| Reagent | Nucleophile (Abbreviation) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent I) | Diethyl 2-phenylmalonate anion (2b) | 2.0 x 10³ |
| S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent I) | 2-Phenylacetonitrile (B1602554) anion (2f) | 1.1 x 10⁴ |
| S-(Trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent I) | 9-Methylfluorenide anion (2i) | 1.2 x 10⁵ |
| 3,7-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent II) | Diethyl 2-phenylmalonate anion (2b) | 2.2 x 10³ |
| 3,7-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent II) | 2-Phenylacetonitrile anion (2f) | 1.2 x 10⁴ |
| 3,7-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate (Umemoto's Reagent II) | 9-Methylfluorenide anion (2i) | 1.4 x 10⁵ |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) | Diethyl 2-phenylmalonate anion (2b) | 1.8 x 10⁴ |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) | 2-Phenylacetonitrile anion (2f) | 2.4 x 10² |
| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) | 9-Methylfluorenide anion (2i) | 5.8 x 10³ |
Key Observations from the Kinetic Data:
-
The reactivity of the trifluoromethylating agents is highly dependent on the nucleophile.[4]
-
Umemoto's generation I and II reagents show similar reactivities, suggesting that the fluorine substituents on the dibenzothiophenium core have a minor influence on the reaction rate.[4]
-
Togni's reagent exhibits a different reactivity profile compared to Umemoto's reagents, with the relative rates varying significantly depending on the nucleophile. This suggests that different reaction mechanisms may be in operation.[4]
-
For instance, Togni's reagent reacts faster with the diethyl 2-phenylmalonate anion but significantly slower with the 2-phenylacetonitrile and 9-methylfluorenide anions compared to Umemoto's reagents.[4]
Experimental Protocols
The kinetic data presented above was obtained using a stopped-flow technique, a method well-suited for studying fast reactions.[4]
General Procedure for Kinetic Measurements:
The kinetics of the reactions between the trifluoromethylating reagents and the reference nucleophiles (carbanions) were studied at 20°C in DMSO solution. The carbanions were either used as preformed potassium salts or prepared in situ by deprotonating the corresponding CH-acid with 1.05 equivalents of potassium tert-butoxide (KOtBu) in DMSO.[4]
The reactions were monitored photometrically by observing the decay of the absorbance of the colored carbanions under pseudo-first-order conditions, where the concentration of the trifluoromethylating reagent was at least 10 times higher than the carbanion concentration. The observed pseudo-first-order rate constants (k_obs) were determined by fitting an exponential function to the time-dependent absorbance data. The second-order rate constants (k₂) were then calculated from the slope of the linear plot of k_obs versus the concentration of the trifluoromethylating reagent.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic studies of trifluoroethylation reactions using the stopped-flow technique.
Caption: Workflow for kinetic analysis of trifluoroethylation.
Reaction Mechanism Considerations
The differing kinetic profiles of Umemoto's and Togni's reagents suggest that they may react through different mechanisms. The kinetics for the reactions of Umemoto's reagents with the reference nucleophiles follow a linear free-energy relationship, which is consistent with a nucleophilic attack of the carbanion on the electrophilic trifluoromethyl source.[4] In contrast, the rate constants for the reactions of Togni's reagents did not follow this relationship, indicating a more complex mechanism, possibly involving radical pathways.[4]
The following diagram illustrates a proposed logical relationship for the reaction of an electrophilic trifluoromethylating agent with a nucleophile.
Caption: Proposed pathway for electrophilic trifluoroethylation.
References
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. irejournals.com [irejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
A Comparative Guide to Fluoroalkylation Reagents: Cost-Effectiveness in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated functional groups, particularly the trifluoromethyl (CF3) and trifluoroethyl (CF2CH3) moieties, is a cornerstone of modern drug discovery and development. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the selection of an appropriate fluoroalkylation reagent is a critical decision in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of 1,1,1-Trifluoro-2-iodoethane against two common electrophilic trifluoromethylating reagents, Togni's reagent II and Umemoto's reagent, with a focus on their cost-effectiveness for large-scale synthesis.
Overview of Reagents
This compound (CF3CH2I) is a versatile and commercially available reagent used for the introduction of the trifluoroethyl group.[2] It can participate in various reactions, including cross-coupling and the synthesis of trifluoromethylated alkenes and difluoroallenes.[3][4] Its utility as a building block for more complex fluorinated molecules makes it a valuable tool in pharmaceutical synthesis.
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a widely used, bench-stable electrophilic trifluoromethylating agent.[5][6] It is known for its broad substrate scope, reacting with a variety of nucleophiles under relatively mild conditions.[7] However, it can be more expensive than other options and has been noted to have explosive properties under certain conditions, which is a significant consideration for large-scale applications.[1][7]
Umemoto's Reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that are highly reactive electrophilic trifluoromethylating agents.[8] They are effective for a wide range of nucleophiles but can sometimes require harsher reaction conditions.[1] Newer generations of Umemoto's reagents have been developed to improve stability and reactivity.[9]
Performance Comparison
A direct, large-scale cost-effectiveness comparison is challenging due to the proprietary nature of industrial processes and the variability of substrate-specific reaction efficiencies. However, by examining available data from laboratory-scale experiments, we can extrapolate key performance indicators relevant to industrial synthesis.
Table 1: Comparison of Fluoroalkylation Reagents
| Feature | This compound | Togni's Reagent II | Umemoto's Reagent |
| Functionality Introduced | Trifluoroethyl (-CH2CF3) | Trifluoromethyl (-CF3) | Trifluoromethyl (-CF3) |
| Reagent Type | Trifluoroethyl source | Electrophilic Trifluoromethylating Agent | Electrophilic Trifluoromethylating Agent |
| Physical State | Liquid[10] | Crystalline Solid[6] | Crystalline Solid[11] |
| Reported Yields (Substrate Dependent) | Good to excellent for specific applications (e.g., synthesis of trifluoromethylated alkenes)[2] | Good to high yields with a broad range of nucleophiles[12] | High to excellent for aminotrifluoromethylation of alkenes (75-91%)[13] |
| Reaction Conditions | Often requires a catalyst (e.g., copper, palladium)[2] | Generally mild conditions, can be used with or without a catalyst[12] | Can require harsher conditions, though newer reagents are more versatile[1] |
| Safety Considerations | Combustible liquid[14] | Can be explosive under certain conditions[7] | Some derivatives are less stable[1] |
| Byproducts | Iodide salts and reaction-specific byproducts | 2-Iodobenzoic acid derivatives (potentially recyclable)[7] | Dibenzothiophene derivatives |
Cost-Effectiveness Analysis for Large-Scale Synthesis
A comprehensive cost-effectiveness analysis extends beyond the initial price of the reagent and must consider factors such as reaction efficiency, process safety, and waste management.
Table 2: Factors Influencing Cost-Effectiveness in Large-Scale Synthesis
| Cost Factor | This compound | Togni's Reagent II | Umemoto's Reagent |
| Reagent Cost (Lab Scale) | Generally considered a cost-effective starting material[15] | Can be more expensive than other options[1] | Price varies depending on the specific reagent |
| Atom Economy | Introduces a C2F3H2 unit. | Introduces a CF3 unit. The rest of the molecule is waste unless recycled. | Introduces a CF3 unit. The rest of the molecule is waste. |
| Catalyst Requirement & Cost | Often requires transition metal catalysts, which can be a significant cost driver. | Can be used catalytically or stoichiometrically. Catalyst choice impacts cost. | Often used in conjunction with a catalyst. |
| Reaction Time & Throughput | Varies depending on the specific transformation. | Reaction times can be long (12-24h) for some substrates.[1] | Generally high reactivity can lead to shorter reaction times. |
| Workup & Purification | Purification can involve removal of metal catalysts and iodide byproducts. | Byproducts are generally organic and require chromatographic separation. | Purification involves removing sulfur-containing byproducts. |
| Waste Management | Generation of iodide-containing waste. | Generation of organic, iodine-containing waste. | Generation of sulfur-containing organic waste. |
| Safety & Handling (Large Scale) | Handling of a combustible liquid. | Potential explosive hazard requires specialized handling and equipment. | Stability can be a concern for some derivatives. |
Experimental Protocols
The following are representative experimental protocols derived from the literature. Note: These are laboratory-scale procedures and would require significant optimization and safety assessment for large-scale implementation.
Protocol 1: Synthesis of 3,3-Difluoro-2-iodoallylic Acetates using this compound[16]
This protocol describes the initial step in the synthesis of 1,1-difluoroallenes.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Aldehyde or ketone
-
Acetic anhydride (B1165640)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of LDA (2.0 equivalents) in anhydrous THF at -93 to -85 °C, add this compound (1.0 equivalent).
-
Stir the mixture at this temperature to generate 2,2-difluoro-1-iodovinyllithium.
-
Add the desired aldehyde or ketone (1.0 equivalent) to the reaction mixture.
-
After the reaction with the carbonyl compound is complete, add acetic anhydride to acetylate the intermediate alcohol.
-
Allow the reaction to warm to room temperature and quench with a suitable aqueous solution.
-
Perform a standard aqueous work-up, including extraction with an organic solvent, washing, drying, and solvent removal.[16]
-
The crude product can be purified by column chromatography.
Protocol 2: Trifluoromethylation of Indole (B1671886) using Togni's Reagent II[1]
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere.
-
Add Togni's Reagent II (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the trifluoromethylated indole.
Protocol 3: Trifluoromethylation of a β-Ketoester Salt with Umemoto's Reagent[10]
Materials:
-
β-Ketoester sodium salt
-
Umemoto's Reagent IV
-
Dimethylformamide (DMF)
Procedure:
-
Suspend the β-ketoester salt (1.0 equivalent) in DMF.
-
Cool the mixture to -20 °C.
-
Add Umemoto's reagent IV (1.0 equivalent) to the suspension.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Landscape
To better understand the relationships and choices involved in fluoroalkylation, the following diagrams illustrate a general decision-making workflow and the reaction pathways discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 353-83-3 [smolecule.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. Togni Reagent II - Enamine [enamine.net]
- 8. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 99 353-83-3 [sigmaaldrich.com]
- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 12. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 15. This compound 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectroscopic Validation of Trifluoroethylated Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of trifluoroethylated products, offering insights into their unique spectral signatures compared to their non-fluorinated counterparts. Detailed experimental protocols and data summaries are presented to aid in the structural elucidation and characterization of these valuable compounds in research and drug development.
Executive Summary
Trifluoroethylation is a key strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Spectroscopic validation is paramount to confirm the successful incorporation of the trifluoroethyl group. This guide focuses on the three primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present a comparative analysis of the spectral data for trifluoroethylated compounds versus their ethylated analogs, highlighting the distinct features imparted by the trifluoromethyl group.
Data Presentation: A Spectroscopic Comparison
The introduction of a trifluoromethyl group significantly alters the electronic environment of a molecule, leading to characteristic shifts and patterns in its spectroscopic data. The following tables summarize the key quantitative differences observed in NMR, MS, and IR spectroscopy between trifluoroethylated and their corresponding ethylated analogs.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Nucleus | Ethylated Product (CH₃CH₂-R) | Trifluoroethylated Product (CF₃CH₂-R) | Key Observations |
| ¹H NMR | |||
| α-CH₂ | ~3.5 ppm (quartet) | ~4.0-4.5 ppm (quartet, JHF ≈ 8-10 Hz) | Downfield shift due to the electron-withdrawing CF₃ group. Additional coupling to fluorine atoms is observed. |
| β-CH₃ | ~1.2 ppm (triplet) | N/A | |
| ¹³C NMR | |||
| α-CH₂ | ~60 ppm | ~65-70 ppm (quartet, JCF ≈ 35-40 Hz) | Downfield shift and characteristic quartet splitting due to one-bond coupling with fluorine. |
| β-CH₃ | ~15 ppm | N/A | |
| CF₃ | N/A | ~120-130 ppm (quartet, JCF ≈ 270-280 Hz) | Strong quartet signal in a distinct region of the ¹³C NMR spectrum. |
Table 2: Mass Spectrometry (MS) Fragmentation Patterns
| Ionization Mode | Ethylated Product (M) | Trifluoroethylated Product (M) | Key Observations |
| Electron Ionization (EI) | [M-CH₃]⁺, [M-C₂H₅]⁺ | [M-CF₃]⁺, [M-CH₂CF₃]⁺ | Presence of the CF₃⁺ fragment (m/z 69) is a strong indicator of trifluoroethylation. The molecular ion peak may be less abundant in trifluoroethylated compounds due to facile fragmentation.[1] |
Table 3: Infrared (IR) Spectroscopy Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Ethylated Product | Trifluoroethylated Product | Key Observations |
| C-H Stretch | 2850-3000 cm⁻¹ | 2900-3000 cm⁻¹ | Generally similar, but may be weaker in trifluoroethylated compounds. |
| C-F Stretch | N/A | 1000-1350 cm⁻¹ (strong, multiple bands) | The presence of strong absorption bands in this region is a definitive characteristic of fluorinated compounds.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of the compound of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the presence and location of the trifluoroethyl group.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the purified trifluoroethylated product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[3]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals. Pay close attention to the chemical shift and multiplicity of the methylene (B1212753) protons adjacent to the trifluoromethyl group.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals. The carbon of the CF₃ group and the adjacent methylene carbon will show characteristic quartet splitting due to coupling with the fluorine atoms.
-
Acquire a ¹⁹F NMR spectrum. This is a highly sensitive technique for fluorinated compounds and will show a characteristic signal for the CF₃ group, often a triplet due to coupling with the adjacent methylene protons.
-
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained data with the expected values for the trifluoroethylated structure and its non-fluorinated analog.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the trifluoroethylated product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.[5]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules and often results in characteristic fragmentation patterns.[6] Electrospray Ionization (ESI) is a softer ionization technique suitable for larger or more polar molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern for characteristic losses, such as the loss of a CF₃ radical (69 Da), which strongly suggests the presence of a trifluoroethyl group.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, with a focus on the carbon-fluorine bonds.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the IR spectrum by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.
-
Data Analysis: Identify the characteristic absorption bands. The most indicative signals for a trifluoroethylated product are the strong C-F stretching vibrations, which typically appear in the 1000-1350 cm⁻¹ region.[2] Compare the spectrum to that of the non-fluorinated analog to highlight the differences.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic validation of trifluoroethylated products.
Caption: Experimental workflow for the synthesis and spectroscopic validation of trifluoroethylated products.
Caption: Hypothetical signaling pathway modulated by a trifluoroethylated drug.
Caption: Comparison of key spectroscopic features between trifluoroethylated and ethylated products.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
"comparative analysis of catalysts for trifluoroethylation"
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials science. This functional group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. A variety of catalytic systems have been developed to facilitate trifluoroethylation, each with its own advantages and limitations. This guide provides a comparative analysis of prominent catalytic systems, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Trifluoroethylation Catalysts
The following table summarizes the performance of various catalysts for the trifluoroethylation of different substrates. The selection includes transition-metal catalysts and photocatalysts, highlighting the diversity of available methods.
| Catalyst System | Substrate Scope | Trifluoroethylating Reagent | Typical Reaction Conditions | Yield (%) | Reference |
| Palladium-Catalyzed | Anilides | Trifluoroethyl(mesityl)iodonium salt | Pd(OAc)₂, 25 °C, 1.5-3 h | Up to 95 | [1][2] |
| Copper-Catalyzed | (Hetero)aryl or alkyl halides | 1,1,1-trifluoro-2-iodoethane | CuI/Phen, DMF | Good | [3] |
| Iron Porphyrin-Catalyzed | Anilines | 2,2,2-trifluoroethylamine (B1214592) hydrochloride | Fe(III) porphyrin, 80 °C, aqueous solution | 70-75 | [4][5] |
| Nickel-Catalyzed | Heteroarenes (indoles, pyrroles) | CF₃CH₂I | Ni(OAc)₂ | Not specified | [6] |
| Iridium Photocatalyst | Styrenes | CF₃I | fac-Ir(ppy)₃, visible light, room temp. | Good (75 isolated) | [7] |
| Ruthenium Photocatalyst | Arenes | CF₃SO₂Cl | [Ru(phen)₃]Cl₂ | Not specified | [8] |
| MOF-based Iridium Photocatalyst | Styrenes | Not specified | UiO-67-Ir(ppyF′)₂ | Quantitative conversion | [9][10] |
Experimental Workflow and Methodologies
A generalized workflow for a catalytic trifluoroethylation reaction is depicted below. This typically involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction under specific temperature and light conditions, and subsequent workup and purification.
Detailed Experimental Protocols
Below are representative experimental protocols for selected catalytic systems.
Palladium-Catalyzed Trifluoroethylation of Anilides[1][2]
-
Reaction Setup: To an oven-dried vial is added the anilide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and the trifluoroethyl(mesityl)iodonium salt (1.2 equiv). The vial is sealed and evacuated and backfilled with argon.
-
Reaction: Anhydrous solvent is added, and the mixture is stirred at 25 °C for 1.5 to 3 hours.
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired trifluoroethylated product.
Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines[4][5]
-
Reaction Setup: In a Schlenk tube, the aniline (B41778) substrate (0.6 mmol), 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), and the iron(III) porphyrin catalyst are combined in an aqueous solution.
-
Reaction: The reaction mixture is stirred at 80 °C.
-
Workup and Purification: After cooling to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Photocatalytic Trifluoroethylation of Styrenes[7]
-
Reaction Setup: A reaction vessel is charged with the styrene (B11656) substrate (0.5 mmol), fac-Ir(ppy)₃ (0.5 mol%), and CsOAc (1.5 mmol). The vessel is sealed, and the atmosphere is replaced with an inert gas. Anhydrous DMF (5 mL) and CF₃I (0.8–1.5 mmol) are added.
-
Reaction: The mixture is stirred at room temperature and irradiated with a visible light source (e.g., a 24 W CFL) for 24 hours.
-
Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated. The product is purified by column chromatography.
Discussion of Catalytic Systems
Transition-Metal Catalysis:
-
Palladium: Palladium-catalyzed C-H activation has emerged as a powerful tool for direct trifluoroethylation.[1][2] These methods often utilize hypervalent iodine reagents as the trifluoroethyl source and can proceed under mild conditions with high efficiency.[1][2] The substrate scope is broad, particularly for anilide derivatives.[2]
-
Copper: Copper-catalyzed reactions provide a cost-effective alternative for the trifluoroethylation of aryl and alkyl halides.[3] These protocols often exhibit good functional group tolerance.[3]
-
Iron: Iron porphyrin catalysts have been successfully employed for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[4][5] A key advantage of this system is its ability to function in aqueous media.[4][5]
-
Nickel: Nickel catalysis has been developed for the C-H trifluoroethylation of heteroarenes, offering a direct method to functionalize important scaffolds like indoles and pyrroles.[6]
Photocatalysis:
-
Iridium and Ruthenium Complexes: Visible-light photoredox catalysis has revolutionized the field of radical chemistry, including trifluoroethylation.[7][8] Iridium and ruthenium complexes are commonly used as photocatalysts to generate trifluoroethyl radicals from precursors like CF₃I or CF₃SO₂Cl under mild conditions.[7][8] These methods are particularly effective for the functionalization of alkenes and arenes.[7][8]
-
Metal-Organic Frameworks (MOFs): MOF-based photocatalysts, such as those incorporating iridium complexes, have shown enhanced selectivity in the trifluoroethylation of styrenes by suppressing side reactions.[9][10] The porous structure of MOFs can provide a unique reaction environment that influences the reaction outcome.[10]
Conclusion
The field of catalytic trifluoroethylation is rapidly evolving, with a diverse array of methods now available to synthetic chemists. The choice of catalyst depends heavily on the specific substrate, desired functional group tolerance, and reaction conditions. Transition-metal catalysis offers robust and efficient pathways, particularly for C-H functionalization, while photocatalysis provides exceptionally mild conditions for radical trifluoroethylation. This guide provides a starting point for researchers to navigate the available options and select the most suitable catalytic system for their synthetic endeavors. Further exploration of the cited literature is encouraged for a deeper understanding of each method's scope and limitations.
References
- 1. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic Metal-Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
"mechanistic comparison of radical vs. ionic trifluoroethylation pathways"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, lipophilicity, and binding affinity. The two primary mechanistic avenues to achieve this transformation, radical and ionic pathways, offer distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of these pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic challenges.
At a Glance: Radical vs. Ionic Trifluoroethylation
| Feature | Radical Trifluoroethylation | Ionic Trifluoroethylation |
| Reactive Intermediate | Trifluoroethyl radical (•CH2CF3) | Trifluoroethyl cation ([CH2CF3]+) or anion ([CH2CF3]-) equivalent |
| Typical Reagents | CF3CH2I, CF3CH2Br (with initiator) | Hypervalent iodine reagents, trifluoroethanol derivatives, CF3CH2-metal reagents |
| Initiation/Catalysis | Photoredox catalysts (e.g., Ir, Ru complexes), radical initiators (AIBN) | Lewis/Brønsted acids, transition metals (e.g., Pd, Cu), strong bases |
| Substrate Scope | Alkenes, (hetero)arenes with moderate electronic demands | Electron-rich or electron-deficient arenes, carbonyls, imines, organometallics |
| Functional Group Tolerance | Generally high, tolerant of many common functional groups | Can be sensitive to acidic/basic conditions and strongly coordinating groups |
| Regioselectivity | Often governed by the stability of the resulting radical intermediate | Directed by electronics (nucleophilic/electrophilic attack) or directing groups |
| Reaction Conditions | Mild, often room temperature with visible light irradiation | Can range from cryogenic to elevated temperatures, may require inert atmosphere |
Mechanistic Pathways Visualized
The fundamental difference between the two pathways lies in the nature of the trifluoroethylating species. Radical pathways involve the generation of a neutral, highly reactive trifluoroethyl radical, whereas ionic pathways proceed through charged intermediates, either a trifluoroethyl cation (or its synthetic equivalent in electrophilic reactions) or a trifluoroethyl anion in nucleophilic reactions.
Caption: Generalized workflow for photoredox-catalyzed radical trifluoroethylation.
Caption: Generalized workflow for electrophilic ionic trifluoroethylation.
Supporting Experimental Data
The following tables summarize representative yields for the trifluoroethylation of common scaffolds via radical and ionic pathways.
Table 1: Trifluoroethylation of Arenes
| Substrate | Radical Pathway Yield (%)[1] | Ionic (Electrophilic) Pathway Yield (%)[2][3] |
| Anisole | 75 | 88 |
| Toluene | 68 | 82 |
| Naphthalene | 81 | 91 |
| Pyridine | 55 | 65 |
| Thiophene | 62 | 78 |
Table 2: Trifluoroethylation of Alkenes
| Substrate | Radical Pathway Yield (%)[4] | Ionic (Electrophilic) Pathway Yield (%) |
| Styrene (B11656) | 85 | Not commonly reported |
| 4-Methylstyrene | 82 | Not commonly reported |
| 4-Chlorostyrene | 78 | Not commonly reported |
| 1-Octene | 65 | Not commonly reported |
Note: Yields are for isolated products and can vary based on specific reaction conditions.
Experimental Protocols
Radical Trifluoroethylation: Photoredox-Catalyzed Reaction with Styrene
This protocol is adapted from a procedure for the visible-light-induced photoredox difunctionalization of styrenes.[4]
Materials:
-
Styrene (0.2 mmol, 1.0 equiv)
-
1,1,1-Trifluoro-2-iodoethane (CF3CH2I) (0.4 mmol, 2.0 equiv)
-
fac-Ir(ppy)3 (0.002 mmol, 0.01 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (B52724) (4 mL)
-
Blue LED light source
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add styrene (0.2 mmol), fac-Ir(ppy)3 (0.002 mmol), and anhydrous acetonitrile (4 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-diisopropylethylamine (0.4 mmol) and this compound (0.4 mmol) to the reaction mixture.
-
Seal the tube and place it approximately 5 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trifluoroethylated product.
References
- 1. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with this compound (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 3. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.ac.cn [sioc.ac.cn]
Assessing the Functional Group Tolerance of 1,1,1-Trifluoro-2-iodoethane: A Comparative Guide
For researchers, scientists, and drug development professionals, the introduction of a trifluoroethyl group (-CH2CF3) into a molecule can significantly enhance its metabolic stability, lipophilicity, and bioavailability. 1,1,1-Trifluoro-2-iodoethane has emerged as a key reagent for this transformation due to its commercial availability and versatile reactivity. This guide provides an objective comparison of the functional group tolerance of this compound in various synthetically important reactions, supported by experimental data. We also present a comparison with alternative trifluoroethylating agents and provide detailed experimental protocols for key transformations.
Functional Group Tolerance of this compound
This compound exhibits broad functional group tolerance in several key reaction classes, including palladium-catalyzed cross-coupling, copper-promoted reductive coupling, and visible-light-induced photoredox reactions. This wide compatibility makes it a valuable tool for late-stage functionalization in complex molecule synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various partners, such as terminal alkynes, in reactions that are tolerant of a wide array of functional groups.[1][2]
Table 1: Functional Group Tolerance in Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes with this compound [1][2]
| Functional Group | Substrate | Product | Yield (%) |
| Ester | Methyl 4-ethynylbenzoate | Methyl 4-(3,3,3-trifluoroprop-1-yn-1-yl)benzoate | 85 |
| Ketone | 4-Ethynylacetophenone | 1-(4-(3,3,3-Trifluoroprop-1-yn-1-yl)phenyl)ethan-1-one | 82 |
| Aldehyde | 4-Ethynylbenzaldehyde | 4-(3,3,3-Trifluoroprop-1-yn-1-yl)benzaldehyde | 78 |
| Nitro | 1-Ethynyl-4-nitrobenzene | 1-Nitro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 75 |
| Cyano | 4-Ethynylbenzonitrile | 4-(3,3,3-Trifluoroprop-1-yn-1-yl)benzonitrile | 80 |
Copper-Promoted Reductive Coupling
Copper-promoted reductive coupling of aryl iodides with this compound provides a mild and efficient route to (trifluoroethyl)arenes. This method is particularly noted for its excellent tolerance of various functional groups.[3]
Table 2: Functional Group Tolerance in Copper-Promoted Reductive Coupling of Aryl Iodides with this compound [3]
| Functional Group | Substrate | Product | Yield (%) |
| Ester | Methyl 4-iodobenzoate | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 85 |
| Ketone | 1-(4-Iodophenyl)ethan-1-one | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one | 82 |
| Aldehyde | 4-Iodobenzaldehyde | 4-(2,2,2-Trifluoroethyl)benzaldehyde | 78 |
| Nitro | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 75 |
| Ether | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 88 |
| Sulfonyl | 1-Iodo-4-(methylsulfonyl)benzene | 1-(Methylsulfonyl)-4-(2,2,2-trifluoroethyl)benzene | 72 |
| Azo | (E)-1,2-Bis(4-iodophenyl)diazene | (E)-1,2-Bis(4-(2,2,2-trifluoroethyl)phenyl)diazene | 65 |
Visible-Light-Induced Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and environmentally friendly approach for the trifluoroethylation of alkenes via an atom transfer radical addition (ATRA) mechanism. These reactions demonstrate good functional group tolerance.[4][5]
Table 3: Functional Group Tolerance in Visible-Light-Induced Trifluoroethylation of Alkenes with this compound [4]
| Functional Group | Substrate | Product | Yield (%) |
| Ester | Methyl 4-vinylbenzoate | Methyl 4-(2-iodo-4,4,4-trifluorobutyl)benzoate | 75 |
| Alcohol | 4-Vinylbenzyl alcohol | (4-(2-Iodo-4,4,4-trifluorobutyl)phenyl)methanol | 68 |
| Amide | 4-Vinylbenzamide | 4-(2-Iodo-4,4,4-trifluorobutyl)benzamide | 72 |
| Ether | 1-Methoxy-4-vinylbenzene | 1-(2-Iodo-4,4,4-trifluorobutyl)-4-methoxybenzene | 80 |
Comparison with Alternative Trifluoroethylating Reagents
While this compound is a versatile reagent, other alternatives exist for introducing the trifluoroethyl group. A direct comparison of functional group tolerance is crucial for selecting the optimal reagent for a specific synthetic challenge.
Table 4: Comparison of Functional Group Tolerance of Trifluoroethylating Reagents
| Reagent | Reagent Class | Tolerated Functional Groups | Incompatible Functional Groups (or requires protection) |
| This compound | Alkyl Iodide | Ester, Ketone, Aldehyde, Nitro, Cyano, Ether, Sulfonyl, Amide, Alcohol | Highly basic amines, strong nucleophiles |
| Trifluoroethyl(mesityl)iodonium salts | Hypervalent Iodine Reagent | Amide, Ester, Ketone, Heterocycles | Electron-rich arenes can lead to side reactions |
| 2,2,2-Trifluoroethanesulfonyl chloride | Sulfonyl Chloride | Ester, Ketone, Ether | Alcohols, Amines (reacts to form sulfonates/sulfonamides) |
Experimental Protocols
General Procedure for Palladium-Catalyzed Trifluoroethylation of Terminal Alkynes
To a sealed tube are added Pd(PPh₃)₄ (5 mol %), CuI (10 mol %), the terminal alkyne (1.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon three times. Then, this compound (1.5 mmol) and triethylamine (B128534) (2.0 mmol) in DMF (3 mL) are added via syringe. The reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[2]
General Procedure for Copper-Promoted Reductive Coupling of Aryl Iodides
In a glovebox, a Schlenk tube is charged with copper powder (2.0 mmol), the aryl iodide (1.0 mmol), and a magnetic stir bar. The tube is sealed and removed from the glovebox. This compound (2.0 mmol) and DMF (5 mL) are added under an argon atmosphere. The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.[3]
General Procedure for Visible-Light-Induced Trifluoroethylation of Alkenes
A solution of the alkene (0.5 mmol), this compound (1.0 mmol), and a photocatalyst (e.g., fac-[Ir(ppy)₃] (1 mol %)) in anhydrous acetonitrile (B52724) (5 mL) is placed in a screw-capped vial. The solution is degassed by sparging with argon for 15 minutes. The vial is then sealed and placed approximately 5 cm from a blue LED lamp (40 W). The reaction is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired product.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the key reactions discussed.
Caption: Palladium-Catalyzed Sonogashira-type Cross-Coupling Cycle.
Caption: Proposed Mechanism for Copper-Promoted Reductive Coupling.
Caption: Visible-Light Photoredox Catalysis for ATRA.
References
- 1. Palladium-catalyzed trifluoroethylation of terminal alkynes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-promoted reductive coupling of aryl iodides with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Trifluoroethylation: Benchmarking 1,1,1-Trifluoro-2-iodoethane Against Modern Alternatives
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. For decades, 1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) has been a workhorse reagent for this transformation. However, a new generation of fluoroalkylating agents offers alternative synthetic routes. This guide provides an objective comparison of this compound with its primary competitors, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: A Comparative Overview of Trifluoroethylating Agents
The choice of a trifluoroethylating agent is dictated by the substrate, desired reactivity, and reaction conditions. The following table summarizes the key characteristics of this compound and its main alternatives.
| Feature | This compound | Aryl(trifluoroethyl)iodonium Salts | Trifluoroethyl Tosylate | In situ generated CF₃CHN₂ |
| Reagent Type | Radical/Nucleophilic Precursor | Electrophilic | Electrophilic | Nucleophilic (Carbene) |
| Primary Applications | Radical additions, cross-coupling reactions | C-H functionalization, arylation | O- and N-alkylation | N-H insertion |
| Key Advantages | Readily available, versatile in radical and transition-metal catalysis | High reactivity, mild reaction conditions | Commercially available, good for heteroatom alkylation | Utilizes inexpensive starting materials |
| Limitations | Can require harsh conditions or catalysts, potential for side reactions | Higher cost, stability can be a concern | Generally requires a base, can have limited reactivity with C-nucleophiles | Involves a potentially explosive intermediate |
| Typical Substrates | Alkenes, alkynes, organoboron compounds | Indoles, anilides, electron-rich aromatics | Phenols, amines, thiols | Anilines, amides |
Performance on Standard Substrates: A Data-Driven Comparison
Direct, side-by-side comparisons of trifluoroethylating agents across a standardized set of substrates are not always available in the literature. However, by collating data from various studies, we can construct a comparative overview of their performance with representative substrates.
Trifluoroethylation of Indoles
The C3-trifluoroethylation of indoles is a valuable transformation for the synthesis of biologically active compounds.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Trifluoroethyl(mesityl)iodonium triflate | Indole | 3-(2,2,2-Trifluoroethyl)indole | 84 | [1] |
| Trifluoroethyl(mesityl)iodonium triflate | 5-Nitroindole | 5-Nitro-3-(2,2,2-trifluoroethyl)indole | 94 | [1] |
| Trifluoroethyl(mesityl)iodonium triflate | 5-Cyanoindole | 5-Cyano-3-(2,2,2-trifluoroethyl)indole | 31 | [1] |
Conditions for the above reactions with Trifluoroethyl(mesityl)iodonium triflate were typically performed in dichloromethane (B109758) at room temperature.
Trifluoroethylation of Anilines
N-trifluoroethylated anilines are important building blocks in medicinal chemistry.
| Reagent | Substrate | Product | Yield (%) | Reference |
| 2,2,2-Trifluoroethylamine (B1214592) hydrochloride (in situ CF₃CHN₂) | o-Methylaniline | 2-Methyl-N-(2,2,2-trifluoroethyl)aniline | 83 | [2] |
| 2,2,2-Trifluoroethylamine hydrochloride (in situ CF₃CHN₂) | Aniline | N-(2,2,2-Trifluoroethyl)aniline | 93 | [2] |
| 2,2,2-Trifluoroethylamine hydrochloride (in situ CF₃CHN₂) | 4-Nitroaniline | 4-Nitro-N-(2,2,2-trifluoroethyl)aniline | 45 | [2] |
Reactions with 2,2,2-Trifluoroethylamine hydrochloride were performed in a biphasic system (H₂O/DCM) with a catalyst.
Trifluoroethylation of Organoboronic Acids
Palladium-catalyzed cross-coupling of organoboronic acids with a trifluoroethyl source is a powerful method for the synthesis of trifluoroethylated arenes.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | (2,2,2-Trifluoroethyl)benzene | 75 | [3] |
| This compound | 4-Methoxyphenylboronic acid | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 82 | [3] |
| This compound | 4-Acetylphenylboronic acid | 1-(4-(2,2,2-Trifluoroethyl)phenyl)ethan-1-one | 65 | [3] |
The above cross-coupling reactions were performed using a palladium catalyst and a base in a suitable solvent.
Experimental Protocols
Detailed experimental protocols are critical for reproducibility and comparison.
Protocol 1: Trifluoroethylation of Indole using Trifluoroethyl(mesityl)iodonium Triflate[1]
Caption: Workflow for the trifluoroethylation of indole.
Procedure:
-
To a 4 mL vial, add 1-H-indole (0.1 mmol).
-
Add dichloromethane (0.5 mL) and the appropriate base (0.2 mmol).
-
Add 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature for 1 hour, or until completion as monitored by TLC or GC.
-
Upon completion, the reaction mixture is purified by column chromatography to afford the desired product.[1]
Protocol 2: Palladium-Catalyzed Trifluoroethylation of Phenylboronic Acid[3]
Caption: Cross-coupling for trifluoroethylbenzene synthesis.
Procedure:
-
In a reaction vessel, combine phenylboronic acid (1.0 equivalent), [Pd₂(dba)₃]·CHCl₃ (catalyst), XantPhos (ligand), and Cs₂CO₃ (base).
-
Add the appropriate solvent system (e.g., toluene and water).
-
Add this compound (4.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling to room temperature, perform a standard aqueous workup.
-
The crude product is then purified by flash column chromatography.[3]
Cost and Availability
A crucial factor in reagent selection is its cost and commercial availability.
| Reagent | Typical Price (USD) | Availability |
| This compound | ~$46 for 5g[4] | Readily available from major chemical suppliers.[4][5][6][7][8] |
| Trifluoroethyl(mesityl)iodonium triflate | ~$184 for 1g (for a similar analog)[9] | Available from specialized suppliers, often synthesized from precursors.[10][11][12][13] |
| Trifluoroethyl tosylate | Varies | Commercially available. |
| 2,2,2-Trifluoroethylamine hydrochloride | Varies | Inexpensive and readily available. |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
Safety and Handling
This compound
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4] It is a combustible liquid.
-
Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Store in a cool, dry place away from oxidizing agents.[4]
Aryl(trifluoroethyl)iodonium Salts
-
Hazards: Hypervalent iodine reagents are oxidizers and can be thermally unstable. Some have been reported to be explosive under certain conditions, particularly upon heating in the absence of a solvent.[14]
-
Handling: While many are stable solids, they should be handled with care, avoiding heat and shock.[14] Use appropriate PPE.
In situ generation of 2,2,2-Trifluorodiazoethane (B1242873)
-
Hazards: Diazo compounds are potentially explosive and toxic. The in situ generation is a safer alternative to handling the isolated compound, but care must still be taken.
-
Handling: Reactions should be conducted in a well-ventilated fume hood with appropriate shielding.
Conclusion
This compound remains a valuable and versatile reagent for trifluoroethylation, particularly for radical and cross-coupling reactions, benefiting from its ready availability. However, for specific applications, particularly in C-H functionalization of electron-rich systems, modern hypervalent iodine reagents like aryl(trifluoroethyl)iodonium salts offer milder reaction conditions and often higher yields, albeit at a higher cost. For N-trifluoroethylation, methods involving the in-situ generation of 2,2,2-trifluorodiazoethane from inexpensive precursors present a cost-effective alternative. The optimal choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, functional group tolerance, and cost considerations for the intended scale of the synthesis. This guide provides a foundational framework to aid researchers in making an informed decision for their specific trifluoroethylation challenges.
References
- 1. rsc.org [rsc.org]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. 1,1,1-トリフルオロ-2-ヨードエタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Buy this compound | 353-83-3 [smolecule.com]
- 7. scbt.com [scbt.com]
- 8. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 9. [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. Mesityl(2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate | 1660142-41-5 [chemicalbook.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. chemimpex.com [chemimpex.com]
- 13. (3-甲基苯基)(2,4,6-三甲基苯基)三氟甲磺酸碘鎓 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoro-2-iodoethane: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,1,1-Trifluoro-2-iodoethane, ensuring laboratory safety and regulatory compliance.
This compound is a halogenated organic compound utilized in various synthetic processes within research and development laboratories.[1] Due to its chemical properties as a halogenated hydrocarbon, it is imperative to follow specific procedures for its disposal to mitigate potential environmental and health risks.[2][3] This guide provides detailed, step-by-step instructions for the proper management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and nitrile gloves.[4] All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][5]
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in the disposal process. Halogenated organic compounds must be collected separately from all other waste streams to ensure safe and compliant disposal.[3][6]
Key Segregation Requirements:
-
Halogenated vs. Non-Halogenated: Collect this compound waste in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated solvents such as acetone, ethanol, or hexane.[7] Mixing these waste streams increases the volume of hazardous waste and can complicate the disposal process.[8]
-
Incompatible Materials: Do not mix halogenated waste with acids, bases, oxidizing agents, or heavy metals.[2][8][9]
-
Aqueous Waste: Keep aqueous waste separate from solvent waste. Halogenated solvent waste should not contain more than 10% water.[6]
Waste Containerization and Labeling
The selection and labeling of waste containers are crucial for safety and regulatory compliance.
Container Specifications:
| Requirement | Specification | Rationale |
| Material | Use chemically compatible containers, such as polyethylene (B3416737) (plastic) carboys or bottles.[9][10] | Prevents degradation of the container and potential leaks. Metal cans are not recommended as halogenated solvents can form acids and corrode the metal.[9] |
| Condition | Containers must be in good condition with no leaks and have a secure, tight-fitting screw cap.[6] | Ensures containment and prevents the release of vapors. |
| Filling Level | Do not fill containers beyond 90% of their capacity.[6] | Leaves adequate headspace to accommodate vapor expansion and prevent spills. |
Labeling Procedure:
Properly labeling the waste container is mandatory from the moment the first drop of waste is added.[5] The label must be clearly visible and include the following information:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
If it is a mixed waste stream, list all chemical constituents with their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic).[2]
-
The name of the waste generator and the date of accumulation.[6]
On-Site Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be a cool, dry, and well-ventilated space, such as a flammable storage cabinet or a cabinet under a fume hood.[2][9] Always keep waste containers closed except when actively adding waste.[2][5]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a small spill of this compound, it can be cleaned up by trained laboratory personnel.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to the spill area.
-
Absorb: Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[2]
-
Collect: Carefully collect the absorbent material and place it in a sealed, compatible container (e.g., a plastic bag or bottle).[2][5]
-
Dispose: Label the container as hazardous waste, including the name of the spilled chemical, and dispose of it along with other halogenated waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2][5]
Final Disposal Method
The standard and required method for the disposal of halogenated organic solvent waste is high-temperature incineration at a licensed hazardous waste disposal facility.[3] This process ensures the complete destruction of the hazardous compounds. Do not dispose of this compound down the drain or allow it to evaporate in a fume hood.[4][9]
Regulatory Considerations
The disposal of this compound is governed by national and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies spent halogenated solvents as hazardous waste under the Resource Conservation and Recovery Act (RCRA), typically assigning them waste codes such as F001 or F002.[12][13] It is the responsibility of the waste generator to ensure that all procedures are compliant with these regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. wku.edu [wku.edu]
Personal protective equipment for handling 1,1,1-Trifluoro-2-iodoethane
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Quantitative Data
This compound is a halogenated hydrocarbon that presents several hazards. It is crucial to be aware of its properties to handle it safely.
Primary Hazards:
The toxicological properties of this compound have not been fully investigated[4]. To date, no occupational exposure limits (OELs) have been established by major regulatory bodies for this compound[7].
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂H₂F₃I | [2][8] |
| Molecular Weight | 209.94 g/mol | [2][9][10] |
| Appearance | Colorless to pink or light red liquid | [2][6] |
| Boiling Point | 54.8 °C | [2][4][9] |
| Density | 2.13 g/mL at 25 °C | [2][4][9] |
| Vapor Pressure | 272.9 hPa at 20 °C (3.96 psi) | [4][6][9] |
| Flash Point | 53-55 °C | [2][6] |
| Storage Temperature | 2-8°C | [4][9] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specifications and Recommendations |
| Hand Protection | Wear chemical-resistant gloves. While specific breakthrough times for this compound are not available, gloves made of Viton or laminate film are generally recommended for halogenated hydrocarbons. Double gloving with nitrile gloves may be considered for splash protection, but prolonged contact should be avoided[11]. Always inspect gloves for integrity before use and dispose of them immediately after contamination[5][12]. |
| Eye and Face Protection | Use chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[4][7][13]. A face shield should be worn in situations with a high risk of splashing[13]. |
| Skin and Body Protection | Wear a fully buttoned laboratory coat. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended[11][13]. Safety shoes should also be worn[13]. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[5]. If work outside a fume hood is unavoidable and ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required[13]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety.
3.1. Preparation:
-
Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood[11].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[4][6][13].
-
Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, silica (B1680970) gel, or commercial sorbent) readily available[4][7].
-
Review SDS: Always review the Safety Data Sheet (SDS) before starting any new procedure[5].
3.2. Handling:
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents[4][7].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light[2][14]. The recommended storage temperature is between 2-8°C[4][9].
3.3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[4].
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
This waste stream is classified as halogenated organic waste [5][15].
-
Do not mix with non-halogenated waste, as this significantly increases disposal costs[5][16].
-
Keep separate from acidic or alkaline waste streams[5].
-
-
Container Management:
-
Use a compatible container, such as a polyethylene (B3416737) carboy, for waste collection[5][11].
-
Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area[5].
-
-
Disposal Procedure:
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS or emergency response team.
-
If trained and equipped, contain the spill without risking personal exposure.
-
5.2. First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][5][6].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][5][6].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5][6].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][5][6].
Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow for safely managing this compound in the laboratory.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Buy this compound | 353-83-3 [smolecule.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C2H2F3I | CID 67709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 353-83-3 [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 2-Iodo-1,1,1-trifluoroethane - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 353-83-3: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound 99 353-83-3 [sigmaaldrich.com]
- 10. This compound (CAS 353-83-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 13. This compound | 353-83-3 | Benchchem [benchchem.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. nipissingu.ca [nipissingu.ca]
- 16. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
